2-Amino-6-bromobenzoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26185. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUYIVHTTCCVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200123 | |
| Record name | Benzoxazole, 2-amino-6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-66-0 | |
| Record name | 2-Amino-6-bromobenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52112-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2-amino-6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6-BROMOBENZOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V824KCW5W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-6-bromobenzoxazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and known biological activities of 2-Amino-6-bromobenzoxazole (also known as 6-bromo-1,3-benzoxazol-2-amine). This molecule serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.
Core Chemical Properties
This compound is a heterocyclic aromatic compound. The benzoxazole core, substituted with an amino group at the 2-position and a bromine atom at the 6-position, provides a scaffold for diverse chemical modifications.
| Property | Data |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| CAS Number | 52112-66-0 |
| Appearance | Solid (Form varies) |
| IUPAC Name | 6-bromo-1,3-benzoxazol-2-amine |
| SMILES | C1=CC2=C(C=C1Br)OC(=N2)N |
| InChI Key | APUYIVHTTCCVMF-UHFFFAOYSA-N |
Note: Experimental data such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available literature. Purity is typically reported as >95% from commercial suppliers.
Experimental Protocols
Detailed experimental protocols for the direct synthesis of this compound are sparse in peer-reviewed literature. However, the synthesis of closely related 2-substituted-6-bromobenzoxazoles has been described, typically starting from 2-amino-4-bromophenol. The classical and most cited method for the synthesis of 2-aminobenzoxazoles involves the cyclization of the corresponding o-aminophenol with cyanogen bromide (CNBr), a highly toxic reagent.[1]
A more modern and safer approach involves the use of less hazardous cyanating agents or multi-step synthetic routes. Below is a representative protocol for a key step in the synthesis of a 6-bromobenzoxazole scaffold, adapted from a procedure for a related derivative.[2]
Protocol: Synthesis of a 6-Bromobenzoxazole Intermediate from 2-Amino-4-bromophenol
This protocol describes the initial amide coupling step, which is a common strategy to build upon the 2-amino-4-bromophenol core before cyclization to form the benzoxazole ring.
Materials:
-
2-Amino-4-bromophenol
-
Carboxylic acid of interest (e.g., decanoic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the selected carboxylic acid in anhydrous THF under an inert atmosphere, add 1,1'-Carbonyldiimidazole (CDI) portion-wise.
-
Stir the mixture at room temperature for approximately 1 hour to activate the carboxylic acid.
-
Add 2-amino-4-bromophenol to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting amide can then be purified by column chromatography.
-
This amide intermediate would subsequently undergo an intramolecular cyclization (e.g., a Mitsunobu reaction) to form the 6-bromobenzoxazole ring.[2]
dot
Caption: General workflow for the synthesis of a 2-substituted-6-bromobenzoxazole.
Spectral Data
Specific, verified spectral data (NMR, IR, MS) for this compound is not widely available in public spectral databases. Researchers are advised to characterize the compound upon synthesis. For reference, the ¹H NMR and IR data for the key precursor, 2-Amino-4-bromophenol , are provided below.[3]
| 2-Amino-4-bromophenol | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.29 (1H, s), 6.72 (1H, d, J = 2.4 Hz), 6.56 (1H, d, J = 8.3 Hz), 6.50 (1H, dd, J = 8.3, 2.4 Hz), 4.91 (2H, br s)[3] |
| IR (ATR) | 3062, 1497, 1444, 1437, 1279 cm⁻¹[3] |
| HRMS (ESI) | m/z calcd for C₆H₇BrNO [M+H]⁺ 187.9706; found 187.9704[3] |
Biological Activity and Signaling Pathways
While direct studies on this compound are limited, the 2-aminobenzoxazole scaffold is of significant interest in drug discovery. Derivatives have been identified as potent inhibitors of the Sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2) .[2]
S1P is a crucial signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to a family of G protein-coupled receptors (S1P₁₋₅). Spns2 is responsible for the transport of S1P out of cells, making it available to these receptors. Inhibition of Spns2 prevents S1P export, thereby reducing circulating S1P levels and leading to the sequestration of lymphocytes in lymphoid organs. This mechanism of action is a therapeutic strategy for autoimmune diseases like multiple sclerosis.[2]
dot
Caption: Inhibition of the S1P transporter Spns2 by 2-aminobenzoxazole derivatives.
Structure-activity relationship (SAR) studies have shown that 2-aminobenzoxazole derivatives can be potent inhibitors of Spns2, with IC₅₀ values in the nanomolar range.[2] For instance, the derivative SLB1122168 was identified as a potent inhibitor with an IC₅₀ of 94 ± 6 nM.[2] Administration of these compounds in animal models leads to a dose-dependent reduction in circulating lymphocytes, confirming their in vivo efficacy as Spns2 inhibitors.[2] This makes the this compound scaffold a promising starting point for the development of novel immunomodulatory drugs.
References
Elucidation of the Chemical Structure of 2-Amino-6-bromobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-bromobenzothiazole, a key intermediate in the synthesis of various biologically active compounds.[1] This document details the analytical data and experimental protocols crucial for the identification and characterization of this molecule.
Chemical Structure and Properties
2-Amino-6-bromobenzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 2-position and a bromine atom at the 6-position.[2] This substitution pattern imparts specific chemical properties that make it a valuable building block in medicinal chemistry.[1][2]
Molecular Formula: C₇H₅BrN₂S[3]
Molecular Weight: 229.10 g/mol [3]
Chemical Structure:
Caption: Chemical structure of 2-Amino-6-bromobenzothiazole.
Spectroscopic Data for Structural Confirmation
The structural elucidation of 2-Amino-6-bromobenzothiazole is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR Data [4] | ¹³C NMR Data [4] | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| 5.44 (s, 2H) | -NH₂ | 119.0 |
| 7.4-7.5 (d, 2H) | Ar-H | 120.9 |
| 7.71 (s, 1H) | Ar-H | 125.15 |
| 126.07 | ||
| 133.1 | ||
| 152.15 | ||
| 167.75 |
Note: Solvent used for ¹H NMR was CDCl₃ and for ¹³C NMR was DMSO-d₆.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| FTIR Data [4] | |
| Wavenumber (cm⁻¹) | Assignment |
| 3315 | N-H stretch (amine) |
| 3012 | Aromatic C-H stretch |
| 1580 | C=N stretch |
| 1476 | Aromatic C=C stretch |
| 1261 | C-N stretch |
| 742 | C-H bending |
| 512 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
| Mass Spectrometry Data | |
| m/z | Assignment |
| 228, 230 | [M]⁺, [M+2]⁺ |
Experimental Protocols
The synthesis and purification of 2-Amino-6-bromobenzothiazole are critical steps for obtaining reliable analytical data.
Synthesis of 2-Amino-6-bromobenzothiazole
A common synthetic route involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine and acetic acid.[4]
Caption: General workflow for the synthesis of 2-Amino-6-bromobenzothiazole.
Detailed Protocol:
-
A solution of 4-bromoaniline in acetic acid is prepared.[4]
-
Potassium thiocyanate is added to the solution.[4]
-
A solution of bromine in acetic acid is added dropwise to the mixture while stirring.[4]
-
The reaction is stirred at room temperature for several hours and monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the reaction mixture is poured into water.[4]
-
The resulting precipitate is collected by filtration, washed with water, and then neutralized with a 10% sodium hydroxide solution.[4]
-
The crude product is purified by recrystallization from ethanol to yield pure 2-Amino-6-bromobenzothiazole.[4]
Analytical Instrumentation
-
NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]
-
FTIR: Spectra are recorded using KBr pellets.[4]
-
MS: Mass spectra are obtained using an electrospray ionization (ESI) source.[6]
Role in Drug Discovery and Development
2-Amino-6-bromobenzothiazole serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Its derivatives have been investigated for various biological activities.
Caption: Role as a building block for biologically active molecules.
The bromine atom at the 6-position is particularly useful for introducing further diversity through cross-coupling reactions, such as the Suzuki coupling, to generate novel 2-amino-6-arylbenzothiazoles.[7] These derivatives have shown promise as urease inhibitors and antioxidants.[7] Furthermore, the benzothiazole core itself is a well-established pharmacophore found in compounds with antimicrobial, antitubercular, and antitumor activities.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 15864-32-1: 2-Amino-6-bromobenzothiazole | CymitQuimica [cymitquimica.com]
- 3. 2-アミノ-6-ブロモベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Synthesis of 2-Amino-6-bromobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-6-bromobenzoxazole, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document details the necessary starting materials, key reagents, and reaction conditions, supported by experimental protocols and visual diagrams to facilitate understanding and replication in a laboratory setting.
Overview of Synthetic Strategy
The primary and most direct route for the synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 2-amino-5-bromophenol. This is typically achieved through the reduction of a nitro group precursor. The second and final step is the cyclization of 2-amino-5-bromophenol to form the benzoxazole ring with a 2-amino substituent. This cyclization can be accomplished using various cyanating agents.
Data Presentation: Starting Materials and Reagents
The following tables summarize the quantitative data for the starting materials and reagents required for the synthesis of this compound.
Table 1: Synthesis of 2-amino-5-bromophenol
| Starting Material/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 5-bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.01 | Precursor |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 | Reducing agent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing agent |
Table 2: Synthesis of this compound
| Starting Material/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-amino-5-bromophenol | C₆H₆BrNO | 188.02 | Key Intermediate |
| Cyanogen bromide (CNBr) | CBrN | 105.92 | Cyanating agent (Method A) |
| Methanol (MeOH) | CH₃OH | 32.04 | Solvent (Method A) |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | C₁₄H₁₂N₂O₂S | 288.33 | Cyanating agent (Method B) |
| Boron trifluoride diethyl etherate (BF₃·Et₂O) | (C₂H₅)₂O·BF₃ | 141.93 | Lewis Acid Catalyst (Method B) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent (Method B) |
Experimental Protocols
Synthesis of 2-amino-5-bromophenol
This protocol is adapted from general procedures for the reduction of nitrophenols.
Procedure:
-
To a solution of 5-bromo-2-nitrophenol (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromophenol.
Synthesis of this compound
Two common methods for the cyclization of 2-aminophenols to 2-aminobenzoxazoles are presented below.
Method A: Cyclization using Cyanogen Bromide [1]
WARNING: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Procedure:
-
Dissolve 2-amino-5-bromophenol (1.0 eq) in methanol.
-
Add a solution of cyanogen bromide (1.1 eq) in methanol dropwise to the mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Method B: Cyclization using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) [2][3][4][5]
This method utilizes a safer cyanating agent.
Procedure:
-
To a solution of 2-amino-5-bromophenol (1.0 eq) in 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).
-
Add boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 24-30 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Overall synthetic scheme for this compound.
References
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-bromobenzoxazole (CAS 52112-66-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-bromobenzoxazole is a halogenated heterocyclic compound belonging to the benzoxazole class of molecules. Benzoxazoles are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, a detailed proposed synthesis protocol, and a discussion of its potential, yet currently undocumented, role in drug discovery. Due to a notable scarcity of published research specifically on this compound, this guide also draws upon general knowledge of the 2-aminobenzoxazole scaffold to infer potential applications and areas for future investigation.
Physicochemical and Safety Data
Quantitative data for this compound has been compiled from various chemical supplier databases and public chemical information sources.[1][2][3][4][5][6][7]
| Property | Value |
| CAS Number | 52112-66-0 |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| IUPAC Name | 6-bromo-1,3-benzoxazol-2-amine |
| InChI Key | APUYIVHTTCCVMF-UHFFFAOYSA-N |
| Appearance | Solid (reported as white to light yellow crystalline powder) |
| Purity | Typically >95% (as offered by commercial suppliers) |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
Note: This safety information is based on data for the structurally similar compound 2-Amino-6-bromobenzothiazole and should be handled with appropriate caution. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[8][9]
Synthesis of this compound
Proposed Experimental Protocol
This protocol describes the synthesis of this compound from 2-amino-4-bromophenol and cyanogen bromide.
Materials:
-
2-Amino-4-bromophenol
-
Cyanogen bromide (BrCN) - EXTREME CAUTION: Highly toxic
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-bromophenol (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Cyanating Agent: Carefully add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise to the stirred solution of 2-amino-4-bromophenol at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.
Note on Safety: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Safer, alternative cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid could also be explored for this synthesis.[3]
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Drug Development Potential
There is a significant lack of published data on the specific biological activities of this compound. However, the 2-aminobenzoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects.[10][11][12]
General Activities of the 2-Aminobenzoxazole Scaffold
Derivatives of 2-aminobenzoxazole have been reported to possess a variety of biological activities, including:
-
Anticancer: Some derivatives have shown potent anti-proliferative activity against various cancer cell lines.
-
Antimicrobial: Antibacterial and antifungal properties have been observed in several 2-aminobenzoxazole compounds.[13]
-
Enzyme Inhibition: This class of compounds has been investigated as inhibitors of various enzymes, including kinases and proteases.[10]
-
Neurological Activity: Some analogues have been explored for their potential in treating neurological disorders.
Potential Role of the 6-Bromo Substituent
The presence of a bromine atom at the 6-position of the benzoxazole ring can significantly influence the compound's physicochemical properties and biological activity. The bromo group is a lipophilic, electron-withdrawing substituent that can enhance binding to target proteins through halogen bonding and improve membrane permeability.
Future Research Directions
Given the therapeutic potential of the 2-aminobenzoxazole scaffold, this compound represents an under-explored molecule with potential for drug discovery. Future research efforts could focus on:
-
Biological Screening: A broad-based biological screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes would be a crucial first step in identifying its potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the amino group and the bromo position would help in establishing a clear SAR and optimizing for potency and selectivity.
-
Target Identification: If significant biological activity is identified, further studies to elucidate the mechanism of action and identify the specific molecular target(s) will be necessary.
Signaling Pathways and Mechanisms of Action
Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound or its mechanism of action. Elucidation of these aspects would be contingent on the discovery of significant biological activity in future screening efforts.
Conclusion
This compound (CAS 52112-66-0) is a readily synthesizable but largely uncharacterized member of the medicinally important 2-aminobenzoxazole family. While its specific biological activities remain to be determined, its structural features suggest it may hold potential for the development of novel therapeutic agents. This technical guide provides the foundational chemical information and a proposed synthetic route to encourage and facilitate further investigation into this promising, yet under-explored, chemical entity. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to consider this compound for inclusion in their screening libraries and research programs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Collection - 2âAminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 7. Benzoxazole, 2-amino-6-bromo- | C7H5BrN2O | CID 40235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromobenzothiazole
Disclaimer: Initial searches for "2-Amino-6-bromobenzoxazole" yielded limited specific information. The majority of available scientific literature and data pertains to its sulfur-containing analogue, 2-Amino-6-bromobenzothiazole . This guide will therefore focus on the latter compound under the assumption that it is the molecule of interest.
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-6-bromobenzothiazole, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and detail, including structured data tables, experimental methodologies, and visual diagrams of relevant biological pathways.
Core Physicochemical Properties
2-Amino-6-bromobenzothiazole is a heterocyclic organic compound featuring a benzothiazole core structure. The presence of an amino group at the 2-position and a bromine atom at the 6-position imparts specific chemical reactivity and physical characteristics to the molecule, making it a valuable intermediate in the synthesis of various biologically active compounds.[1]
Data Presentation
The quantitative physical and chemical data for 2-Amino-6-bromobenzothiazole are summarized in the tables below for ease of reference and comparison.
| Identifier | Value | Source(s) |
| IUPAC Name | 6-Bromo-1,3-benzothiazol-2-amine | [2] |
| CAS Number | 15864-32-1 | [3] |
| Molecular Formula | C₇H₅BrN₂S | [3] |
| Molecular Weight | 229.10 g/mol | [3] |
| Canonical SMILES | C1=C(C=C2C(=C1)SC(=N2)N)Br | [1] |
| InChI Key | VZEBSJIOUMDNLY-UHFFFAOYSA-N | [1] |
Table 1: General Identifiers for 2-Amino-6-bromobenzothiazole
| Property | Value | Source(s) |
| Physical State | Solid, white to light yellow crystalline powder | [2][4] |
| Melting Point | 213-217 °C (literature value) | [2] |
| Boiling Point | 366.8 ± 34.0 °C (Predicted) | |
| Density | 1.836 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.30 ± 0.10 (Predicted) | |
| Solubility | Soluble in methanol. |
Table 2: Physicochemical Properties of 2-Amino-6-bromobenzothiazole
| Technique | Solvent | Observed Peaks (δ, ppm) | Source(s) |
| ¹H NMR | CDCl₃ | 5.44 (s, 2H, NH₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H) | [2] |
| ¹H NMR | DMSO-d₆ | 7.25-7.35 (m, 2H), 7.56-7.63 (m, 2H) | [5] |
| ¹³C NMR | DMSO-d₆ | 119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75 | [2][6] |
Table 3: NMR Spectral Data for 2-Amino-6-bromobenzothiazole
| Technique | Medium | Key Peaks (cm⁻¹) | Source(s) |
| FT-IR | KBr | 3315, 3012, 2835, 1580, 1476, 1261, 920, 742, 512 | [2] |
| FT-IR | KBr | 3449.09 (N-H Stretch), 3085.72 (aromatic C-H Stretch) | [7] |
Table 4: Infrared Spectral Data for 2-Amino-6-bromobenzothiazole
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[8]
-
Sample of 2-Amino-6-bromobenzothiazole
-
Spatula
-
Thermometer
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Introduce a small amount of the sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[9]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (213-217 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[9]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[10]
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).
Solubility Determination (Qualitative)
Objective: To determine the solubility of a compound in various solvents.
Materials:
-
Test tubes
-
Sample of 2-Amino-6-bromobenzothiazole
-
A selection of solvents (e.g., water, methanol, ethanol, DMSO, acetone)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Place approximately 10-20 mg of the solid sample into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[11]
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.
-
If the solid has not dissolved, gently warm the test tube in a water bath (not exceeding the solvent's boiling point) and agitate again. Observe for any changes in solubility.[11]
-
If the compound remains insoluble, it can be classified as sparingly soluble or insoluble in that specific solvent.
-
Repeat the procedure for each solvent to be tested.
Synthesis of 2-Amino-6-bromobenzothiazole
Objective: To synthesize 2-Amino-6-bromobenzothiazole from 4-bromoaniline.[2][12]
Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Acetonitrile
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Heating mantle with a water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (2 mmol) in acetonitrile (15 mL).
-
In a separate beaker, dissolve potassium thiocyanate (8 mmol) in acetonitrile (15 mL).
-
Slowly add the 4-bromoaniline solution to the potassium thiocyanate solution under constant stirring.
-
Place the reaction mixture in an ice-salt bath and stir for 30 minutes.
-
Prepare a solution of bromine in glacial acetic acid. Slowly add this solution dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, continue stirring the reaction at room temperature for 4 hours. Monitor the progress of the reaction using TLC.[2]
-
Upon completion, pour the reaction mixture into water and heat it in a 70 °C water bath.
-
Filter the hot solution to remove any solids.
-
Neutralize the filtrate with a 10% NaOH solution, which will cause the product to precipitate.[2]
-
Collect the precipitate by filtration, wash it with water, and then dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-Amino-6-bromobenzothiazole.
Biological Activity and Signaling Pathways
2-Amino-6-bromobenzothiazole and its derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.[1][12] Two notable areas of investigation are its potential as an inhibitor of p56(lck) in T-cell signaling and as an inhibitor of LepB in Mycobacterium tuberculosis.
Inhibition of p56(lck) Signaling Pathway
The lymphocyte-specific protein tyrosine kinase (p56(lck)) is a critical enzyme in the T-cell antigen receptor (TCR) signaling pathway, which is essential for T-cell activation and the adaptive immune response.[13][14] Dysregulation of this pathway can contribute to autoimmune diseases. Benzothiazole derivatives have been identified as potential inhibitors of p56(lck).
Caption: Inhibition of the p56(lck) signaling pathway by a 2-Amino-6-bromobenzothiazole derivative.
Inhibition of LepB in Mycobacterium tuberculosis
LepB is a type I signal peptidase that is essential for the secretion of proteins in Mycobacterium tuberculosis, the causative agent of tuberculosis.[15][16] Inhibition of LepB disrupts protein transport across the cell membrane, leading to bacterial cell death. This makes LepB an attractive target for the development of new anti-tubercular drugs. Benzothiazole derivatives have shown activity against M. tuberculosis strains, suggesting they may act on this pathway.[17]
Caption: Proposed inhibition of the LepB-mediated protein secretion pathway in M. tuberculosis.
References
- 1. CAS 15864-32-1: 2-Amino-6-bromobenzothiazole | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. pennwest.edu [pennwest.edu]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Requirement for kinase activity of CD4-associated p56lck in antibody-triggered T cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of the Sole Type I Signal Peptidase of Mycobacterium tuberculosis Is Bactericidal under Replicating and Nonreplicating Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-bromobenzoxazole and its Analogue
For researchers, scientists, and drug development professionals, understanding the physicochemical properties and biological activities of novel compounds is paramount. This technical guide focuses on 2-Amino-6-bromobenzoxazole, a heterocyclic compound of interest. However, publicly available data for this specific molecule is limited. Therefore, this guide will provide a comprehensive overview of the closely related and well-documented analogue, 2-Amino-6-bromobenzothiazole, to serve as a valuable reference point.
Molecular Profile: this compound vs. 2-Amino-6-bromobenzothiazole
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | C₇H₅BrN₂O | 213.03 (Calculated) | Contains an oxygen atom in the five-membered ring. |
| 2-Amino-6-bromobenzothiazole | C₇H₅BrN₂S | 229.10[1][2][3][4] | Contains a sulfur atom in the five-membered ring.[5] |
Synthesis and Experimental Protocols
Detailed experimental protocols are available for the synthesis of 2-Amino-6-bromobenzothiazole, which can potentially be adapted for the synthesis of its benzoxazole analogue.
Synthesis of 2-Amino-6-bromobenzothiazole
A common method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[6]
General Procedure:
-
A solution of the appropriately substituted aniline (e.g., 4-bromoaniline) in glacial acetic acid is prepared.
-
To this solution, potassium thiocyanate (KSCN) is added.
-
A solution of bromine in glacial acetic acid is then added dropwise to the mixture.
-
The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.
The logical workflow for this synthesis is depicted in the diagram below.
Biological Activity and Potential Applications
Benzothiazole derivatives are known to exhibit a wide range of biological activities. Studies on 2-Amino-6-bromobenzothiazole and related compounds have highlighted their potential as:
-
Antimicrobial and Antifungal Agents: The benzothiazole scaffold is a key component in various antimicrobial and antifungal compounds.[5]
-
Enzyme Inhibitors: Derivatives of 2-Amino-6-arylbenzothiazoles have shown potent urease enzyme inhibition and nitric oxide scavenging activities.[6]
-
Anti-tubercular Agents: A study identified the amino-benzothiazole scaffold as having activity against Mycobacterium tuberculosis. Interestingly, the study noted that the corresponding benzoxazole analogues were generally more active, suggesting that this compound could be a promising candidate for further investigation in this area.[7]
The potential for derivatization of the 2-amino group and the 6-bromo position allows for the creation of libraries of compounds with diverse biological activities. For instance, the bromine atom can be replaced with various aryl groups via Suzuki coupling reactions to generate novel derivatives.[6]
The logical relationship for the development of novel therapeutic agents from a core scaffold is illustrated below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. 2-氨基-6-溴苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS 15864-32-1: 2-Amino-6-bromobenzothiazole | CymitQuimica [cymitquimica.com]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Amino-6-bromobenzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Amino-6-bromobenzoxazole in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining the solubility of crystalline organic compounds. Furthermore, qualitative solubility information for the structurally similar analogue, 2-Amino-6-bromobenzothiazole, is presented to offer a comparative context for solubility expectations. This guide is intended to equip researchers with the necessary methodologies to ascertain the solubility of this compound and similar compounds in a laboratory setting.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The solubility of a compound dictates its behavior in solution, impacting reaction kinetics, bioavailability, and the ease of handling and processing. This guide provides a framework for determining these crucial solubility characteristics.
Solubility Profile of a Structural Analogue: 2-Amino-6-bromobenzothiazole
Table 1: Qualitative Solubility of 2-Amino-6-bromobenzothiazole
| Solvent | Solubility |
| Water | Slightly soluble[1] |
| Methanol | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
This data is for 2-Amino-6-bromobenzothiazole and should be used as a directional guide only for this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a crystalline organic compound such as this compound in various organic solvents. This protocol is based on the widely used shake-flask method.
Materials and Equipment
-
This compound (crystalline solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
Experimental Workflow Diagram
References
An In-depth Technical Guide to 2-Amino-6-bromobenzoxazole: Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and specific literature on the discovery, history, and biological activity of 2-Amino-6-bromobenzoxazole is limited. This guide is constructed based on established synthetic methodologies for analogous halogenated 2-aminobenzoxazoles and provides a comprehensive, albeit inferred, technical overview.
Introduction
This compound is a halogenated heterocyclic compound belonging to the benzoxazole class. The benzoxazole core is a key pharmacophore found in numerous biologically active molecules with a wide range of therapeutic applications. The presence of an amino group at the 2-position and a bromine atom at the 6-position provides versatile handles for further chemical modifications, making it an attractive scaffold for medicinal chemistry and drug discovery programs. This document provides a detailed technical guide to the synthesis of this compound, based on well-established chemical principles for this class of compounds.
Retrosynthetic Analysis and Synthesis Pathway
The most direct and widely employed method for the synthesis of 2-aminobenzoxazoles is the cyclization of a corresponding 2-aminophenol with a cyanating agent. For this compound, the logical precursor is 2-amino-4-bromophenol. The synthesis can, therefore, be conceptualized as a two-step process starting from the commercially available 4-bromo-2-nitrophenol.
Diagram 1: Retrosynthetic Analysis of this compound
A retrosynthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Amino-4-bromophenol (Precursor)
The synthesis of the key intermediate, 2-amino-4-bromophenol, involves the reduction of the nitro group of 4-bromo-2-nitrophenol.
Diagram 2: Experimental Workflow for the Synthesis of 2-Amino-4-bromophenol
Workflow for the preparation of the key intermediate.
Methodology:
-
Reaction Setup: To a solution of 4-bromo-2-nitrophenol (e.g., 50.7 g, 233 mmol) in tetrahydrofuran (THF, 500 mL), add 5% Rhodium on Carbon (Rh/C) catalyst (e.g., 5.00 g).
-
Hydrogenation: Stir the reaction mixture at room temperature for approximately 11 hours under a hydrogen atmosphere.
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-4-bromophenol as a brown solid.
Table 1: Characterization Data for 2-Amino-4-bromophenol
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Brown solid |
| Melting Point | 133-135 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.29 (1H, s), 6.72 (1H, d, J = 2.4 Hz), 6.56 (1H, d, J = 8.3 Hz), 6.50 (1H, dd, J = 8.3, 2.4 Hz), 4.91 (2H, br s) |
| IR (ATR) cm⁻¹ | 3062, 1497, 1444, 1437, 1279 |
| HRMS (ESI) m/z | calcd for C₆H₇BrNO [M+H]⁺ 187.9706; found 187.9704 |
Synthesis of this compound
The final step involves the cyclization of 2-amino-4-bromophenol using a cyanating agent, most commonly cyanogen bromide (BrCN).
Diagram 3: Experimental Workflow for the Synthesis of this compound
A proposed workflow for the final synthesis step.
Methodology (Proposed):
-
Reaction Setup: Dissolve 2-amino-4-bromophenol in a suitable aprotic solvent, such as diethyl ether or THF.
-
Reagent Addition: To this solution, add a solution of cyanogen bromide (BrCN) in the same solvent dropwise at room temperature with stirring. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the product may precipitate from the reaction mixture. The precipitate can be collected by filtration.
-
Purification: The crude product can be purified by washing with a suitable solvent and subsequent recrystallization from a solvent such as ethanol to yield pure this compound.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not reported |
| ¹H and ¹³C NMR | Not reported |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 213.96 and [M+H+2]⁺ at m/z 215.96 (due to bromine isotopes) |
Potential Applications in Drug Discovery
While specific biological activities for this compound are not well-documented, the 2-aminobenzoxazole scaffold is a known privileged structure in medicinal chemistry. Derivatives have shown a wide range of activities, including but not limited to:
-
Enzyme inhibition
-
Antimicrobial properties
-
Anticancer activity
The bromine atom at the 6-position offers a valuable site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening and lead optimization in drug discovery campaigns.
Conclusion
This technical guide provides a comprehensive overview of the likely synthesis and characterization of this compound, based on established methodologies for related compounds. The provided experimental protocols offer a solid foundation for researchers to synthesize this compound and explore its potential in various scientific disciplines, particularly in the field of drug development. Further research is warranted to fully elucidate the specific properties and biological activities of this particular molecule.
Unlocking the Potential of 2-Amino-6-bromobenzoxazole: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this technical guide explores the promising, yet underexplored, potential of 2-Amino-6-bromobenzoxazole as a scaffold for novel therapeutic agents. While specific literature on this compound is limited, this document extrapolates from the rich chemical and biological data available for the broader class of 2-aminobenzoxazoles to outline key areas for future research and development.
The benzoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The introduction of an amino group at the 2-position and a bromine atom at the 6-position of the benzoxazole core in this compound presents a unique opportunity for developing novel derivatives with potentially enhanced or novel pharmacological properties. This guide provides a comprehensive overview of potential synthetic routes, promising areas of biological investigation, and detailed experimental protocols to facilitate the exploration of this intriguing molecule.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the cyclization of 2-amino-5-bromophenol with a cyanating agent. This approach is based on established protocols for the synthesis of various 2-aminobenzoxazoles.[4][5] A non-hazardous cyanating agent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) offers a safer alternative to highly toxic reagents like cyanogen bromide.[4]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 2-aminobenzoxazoles using NCTS.[4]
Materials:
-
2-Amino-5-bromophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
1,4-Dioxane, anhydrous
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
To a solution of 2-amino-5-bromophenol (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 mmol).
-
Carefully add boron trifluoride etherate (BF₃·Et₂O) (2.0 mmol) to the mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Research Areas and Biological Activities
The 2-aminobenzoxazole scaffold is a versatile pharmacophore with demonstrated activity in several key therapeutic areas. The presence of a bromine atom at the 6-position of this compound can potentially enhance its biological activity through various mechanisms, including increased lipophilicity and the ability to form halogen bonds with biological targets.
Anticancer Activity
Numerous 2-aminobenzoxazole derivatives have exhibited potent anticancer activity against a range of human cancer cell lines.[6][7][8] The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis.[9][10]
Quantitative Data for Anticancer Activity of Analogous 2-Aminobenzoxazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (GI₅₀, µM) | Reference |
| 8e | 2-amino, 5-chloro, N-substituted coumarin | A549 (Lung) | 5.1 | [6][11] |
| HBL-100 (Breast) | 3.2 | [6][11] | ||
| HeLa (Cervix) | 4.5 | [6][11] | ||
| SW1573 (Lung) | 2.6 | [6][11] | ||
| T-47D (Breast) | 3.9 | [6][11] | ||
| WiDr (Colon) | 3.4 | [6][11] |
Antifungal Activity
2-Aminobenzoxazole derivatives have also emerged as promising antifungal agents, particularly against phytopathogenic fungi.[1][12][13] This suggests a potential application for this compound in the development of novel agricultural fungicides or as a lead compound for antifungal drugs for human use.
Quantitative Data for Antifungal Activity of Analogous 2-Aminobenzoxazole Derivatives
| Compound ID | Substitution Pattern | Fungal Species | Activity (EC₅₀, µg/mL) | Reference |
| 3a | 2-(benzylamino)benzoxazole | Fusarium oxysporum | 1.48 | [1][12][13] |
| 3b | 2-((4-fluorobenzyl)amino)benzoxazole | Fusarium graminearum | 3.25 | [1][12][13] |
| 3c | 2-((4-chlorobenzyl)amino)benzoxazole | Botrytis cinerea | 4.67 | [1][12][13] |
| 3e | 2-((4-methylbenzyl)amino)benzoxazole | Sclerotinia sclerotiorum | 8.91 | [1][12][13] |
| 3m | 2-(cyclohexylamino)benzoxazole | Alternaria solani | 16.6 | [1][12][13] |
| 3v | 2-(phenethylamino)benzoxazole | Valsa mali | 10.3 | [1][12][13] |
Antimicrobial Activity
The 2-substituted benzoxazole scaffold has been extensively investigated for its antimicrobial properties against a broad spectrum of bacteria.[2][14][15] Derivatives of this compound could be synthesized and screened for their efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Quantitative Data for Antimicrobial Activity of Analogous 2-Substituted Benzoxazole Derivatives
| Compound ID | Bacterial Strain | Activity (MIC, µM) | Reference |
| 10 | Bacillus subtilis | 1.14 x 10⁻³ | [16] |
| 24 | Escherichia coli | 1.40 x 10⁻³ | [16] |
| 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [16] |
| 19 | Salmonella typhi | 2.40 x 10⁻³ | [16] |
| 20 | Salmonella typhi | 2.40 x 10⁻³ | [16] |
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration that inhibits cell growth by 50%) value.
In Vitro Antifungal and Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungi and bacteria.
Materials:
-
Fungal or bacterial strains
-
Appropriate broth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial twofold dilutions of this compound in the broth in a 96-well plate.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria, 28-30°C for 48-72 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
Based on the known activities of other benzoxazole derivatives, a key area of investigation for this compound would be its effect on angiogenesis, a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a well-established target for anti-angiogenic therapies.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
While this compound remains a largely unexplored chemical entity, the extensive research on the broader class of 2-aminobenzoxazoles provides a strong foundation for its investigation as a promising scaffold in drug discovery. The synthetic accessibility and the potential for diverse biological activities, particularly in oncology, mycology, and microbiology, make it a compelling target for further research.
Future studies should focus on:
-
Efficient Synthesis and Characterization: Developing and optimizing a robust synthetic route for this compound and its derivatives.
-
Broad Biological Screening: Evaluating the compound and its analogs against a wide range of cancer cell lines, fungal pathogens, and bacterial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to improve potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a starting point to stimulate and guide research into the promising therapeutic potential of this compound, with the ultimate goal of developing novel and effective therapeutic agents.
References
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 16. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2-Amino-6-bromobenzoxazole: A Technical Guide
Disclaimer: Publicly available, comprehensive spectroscopic data (NMR, IR, MS) for 2-Amino-6-bromobenzoxazole is limited. This guide presents a detailed analysis of its close structural analog, 2-Amino-6-bromobenzothiazole , to provide researchers with a relevant and illustrative technical overview. The experimental protocols and data interpretation are directly applicable to the analysis of similar benzazole derivatives.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its privileged benzoxazole core. Structural elucidation through spectroscopic methods is fundamental to confirming its identity, purity, and for use in further synthetic applications. This document provides a summary of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) and the detailed experimental protocols for their acquisition, based on the analysis of the closely related sulfur analog, 2-Amino-6-bromobenzothiazole.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-6-bromobenzothiazole.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (500.134 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.71 | s | 1H | Ar-H |
| 7.4 - 7.5 | d | 2H | Ar-H |
| 5.44 | s | 2H | -NH₂ |
¹³C NMR (100 MHz, DMSO-d₆) [2]
| Chemical Shift (δ) ppm | Assignment |
| 167.75 | C=N (C2) |
| 152.15 | Quaternary Ar-C |
| 133.1 | Quaternary Ar-C |
| 126.07 | Ar-CH |
| 125.15 | Ar-CH |
| 120.9 | Ar-CH |
| 119.0 | C-Br (C6) |
Table 2: Infrared (IR) Spectroscopy Data
FT-IR (KBr Pellet) [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3315 | Strong, Broad | N-H Stretch (Amine) |
| 3012 | Medium | Aromatic C-H Stretch |
| 1580 | Strong | C=N Stretch |
| 1476 | Medium | Aromatic C=C Stretch |
| 1261 | Medium | C-N Stretch |
| 742 | Strong | C-H Bending (Aromatic) |
| 512 | Medium | C-Br Stretch |
Table 3: Mass Spectrometry (MS) Data
| Technique | [M+H]⁺ Calculated | [M+H]⁺ Found | Molecular Formula |
| HRMS-ESI | 227.9357 g/mol | Data not available in search results | C₇H₅BrN₂S |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2-Amino-6-bromobenzothiazole is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum is acquired on a 500.134 MHz spectrometer.[1] The ¹³C NMR spectrum is recorded at 100 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.[2]
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is then measured.
Workflow and Data Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of a target molecule.
References
A Proposed Theoretical and Experimental Investigation of 2-Amino-6-bromobenzoxazole: A Technical Guide
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photophysical properties. The introduction of an amino group and a bromine atom at the 2- and 6-positions, respectively, of the benzoxazole core is anticipated to modulate its electronic structure, reactivity, and biological interactions. A thorough theoretical and experimental characterization of 2-Amino-6-bromobenzoxazole is crucial for elucidating its structure-property relationships and unlocking its potential in various applications, including drug development.
This guide outlines a proposed workflow for a comprehensive theoretical and experimental study of this compound. It details the computational methods for in-silico analysis, protocols for its chemical synthesis and characterization, and a framework for data presentation and visualization to facilitate a deeper understanding of this target molecule.
Proposed Theoretical Investigation Workflow
A robust theoretical study of this compound would provide fundamental insights into its molecular properties. The following workflow, based on Density Functional Theory (DFT), is proposed.
Caption: Proposed workflow for the theoretical investigation of this compound using DFT.
Computational Methodologies
Geometry Optimization and Vibrational Frequencies
The initial 3D structure of this compound will be constructed. Ground-state geometry optimization will be performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. The absence of imaginary frequencies in the subsequent vibrational frequency calculation will confirm that the optimized structure corresponds to a true energy minimum.
Electronic Structure Analysis
To understand the molecule's reactivity and electronic properties, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability. The electrostatic potential (ESP) map will be generated to identify electrophilic and nucleophilic sites.
Spectroscopic Simulations
Theoretical ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The simulated IR and Raman spectra will be generated from the calculated vibrational frequencies. Time-dependent DFT (TD-DFT) will be employed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.
Predicted and Experimental Data Comparison (Exemplified by 2-Amino-6-bromobenzothiazole)
While data for this compound is pending, the following tables summarize the kind of quantitative data that would be generated and compared with experimental findings, using the known data for its sulfur analog, 2-Amino-6-bromobenzothiazole, as a placeholder.
Table 1: Key Spectroscopic Data for 2-Amino-6-bromobenzothiazole
| Parameter | Experimental Value | Source |
| Melting Point | 202-204 °C | [1] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| -NH₂ | 5.44 (s, 2H) | [1] |
| Ar-H | 7.4-7.5 (d, 2H) | [1] |
| Ar-H | 7.71 (s, 1H) | [1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ||
| C-Ar | 119, 120.9, 125.15, 126.07, 133.1 | [1] |
| C-N | 152.15 | [1] |
| C=N | 167.75 | [1] |
| FT-IR (KBr, cm⁻¹) | 3315, 3012, 2835, 1580, 1476, 1261, 920, 742, 512 | [1] |
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound would be analogous to the synthesis of its benzothiazole counterpart. A proposed method involves the reaction of 4-bromo-2-aminophenol with cyanogen bromide.
Reaction Scheme:
Caption: Proposed synthetic route for this compound.
Detailed Protocol:
-
Dissolve 4-bromo-2-aminophenol in a suitable solvent, such as ethanol.
-
Add a solution of cyanogen bromide in the same solvent dropwise at room temperature with constant stirring.
-
The reaction mixture is then refluxed for several hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Techniques
The synthesized compound will be characterized using a suite of spectroscopic and analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=N, C-O, C-Br).
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by analyzing the chemical environment of the protons and carbons.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Potential Signaling Pathway Involvement and Drug Development
Benzothiazole derivatives have been shown to interact with various biological targets. For instance, they have been investigated as urease inhibitors and for their nitric oxide scavenging activities.[2] A proposed logical relationship for investigating the biological activity of this compound is outlined below.
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and experimental investigation of this compound. By combining computational modeling with chemical synthesis and rigorous characterization, a detailed understanding of the molecule's physicochemical properties and potential biological activities can be achieved. The outlined methodologies and data presentation formats are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery, paving the way for future explorations of this promising compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-6-bromobenzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-Amino-6-bromobenzoxazole and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as inhibitors of key signaling pathways implicated in cancer. The protocols detailed below cover the synthesis of the core scaffold and its subsequent derivatization via modern cross-coupling methodologies.
Introduction
2-Aminobenzoxazoles are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets. The incorporation of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, allowing for the exploration of the chemical space and the optimization of pharmacological properties. Notably, derivatives of this scaffold have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and final derivatives.
Table 1: Synthesis of this compound (3)
| Starting Material | Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | M.p. (°C) |
| 4-Bromo-2-aminophenol (1) | Cyanogen Bromide (2) | Ethanol/Water | 4 h | Reflux | 75 | 205-207 |
Table 2: Synthesis of 2-Amino-6-arylbenzoxazole Derivatives via Suzuki Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 78 |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 |
Table 3: Synthesis of 2-(Arylamino)-6-bromobenzoxazole Derivatives via Buchwald-Hartwig Amination
| Arylamine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2.5) | XPhos (10) | KOtBu | Toluene | 90 | 2 | 87 |
| 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | XPhos (10) | KOtBu | Toluene | 90 | 4 | 81 |
| 3-Chloroaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 12 | 75 |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Dioxane | 100 | 6 | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound (3)
This protocol describes the cyclization of 4-bromo-2-aminophenol with cyanogen bromide to form the this compound core.
Materials:
-
4-Bromo-2-aminophenol (1.0 equiv)
-
Cyanogen bromide (1.1 equiv)
-
Ethanol
-
Water
-
Sodium bicarbonate (saturated solution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-aminophenol (1.0 equiv) and ethanol.
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
In a separate beaker, carefully dissolve cyanogen bromide (1.1 equiv) in a minimal amount of water. Caution: Cyanogen bromide is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the aqueous solution of cyanogen bromide to the stirred suspension of 4-bromo-2-aminophenol.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture until effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as a solid.
-
The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst to the reaction vessel.
-
Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (see Table 2) and stir for the indicated time. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-6-arylbenzoxazole derivative.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound with various amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 10 mol%)
-
Base (e.g., KOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium precatalyst and the ligand.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).
-
Heat the reaction mixture to the specified temperature (see Table 3) and stir for the indicated time. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(Arylamino)-6-bromobenzoxazole derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound derivatives.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway.
Application Notes and Protocols: 2-Amino-6-bromobenzoxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromobenzoxazole is a halogenated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry. Its rigid benzoxazole core, combined with the reactive amino and bromo functionalities, makes it an attractive scaffold for the synthesis of a diverse range of bioactive molecules. The electron-withdrawing nature of the bromine atom at the 6-position can influence the molecule's electronic properties and provides a convenient handle for further chemical modifications, such as cross-coupling reactions. While direct studies on this compound are limited, its structural similarity to the well-studied 2-amino-6-bromobenzothiazole and other substituted benzoxazoles suggests its potential in the development of novel therapeutic agents, particularly as kinase inhibitors, anticancer agents, and probes for biological systems.
This document provides detailed application notes on the potential uses of this compound in medicinal chemistry, along with extrapolated experimental protocols for its synthesis and derivatization.
Application Notes
The 2-aminobenzoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[1][2] The incorporation of a bromine atom at the 6-position offers several advantages for drug discovery programs:
-
Scaffold for Kinase Inhibitors: The 2-aminobenzoxazole core is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The benzoxazole ring system serves as a rigid scaffold to orient other substituents for optimal interaction with the target protein. The 6-bromo substituent can be utilized to explore the hydrophobic pocket of the active site or as a point of attachment for larger moieties to enhance potency and selectivity.
-
Intermediate for Cross-Coupling Reactions: The bromo group on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Anticancer Drug Discovery: Many benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerase, tubulin polymerization, and various signaling pathways crucial for cancer cell proliferation and survival.[1] Derivatives of this compound could be explored for their potential as novel anticancer agents.
-
Probe for Chemical Biology: The 2-aminobenzoxazole scaffold can be functionalized to create chemical probes for studying biological processes. The bromine atom can be replaced with fluorescent tags, affinity labels, or photo-cross-linking groups to investigate protein-ligand interactions and elucidate biological pathways.
Experimental Protocols
Note: The following protocols are based on general methods for the synthesis of substituted 2-aminobenzoxazoles and derivatization of similar bromo-heterocyclic compounds, due to the limited availability of specific experimental data for this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of 2-aminobenzoxazoles via the cyclization of the corresponding o-aminophenol using a cyanating agent.
Materials:
-
2-Amino-4-bromophenol
-
Cyanogen bromide (Caution: Highly Toxic) or a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Suitable solvent (e.g., ethanol, isopropanol, or 1,4-dioxane)[3]
-
Base (e.g., sodium bicarbonate or potassium carbonate)
-
Lewis acid (e.g., BF₃·Et₂O) if using NCTS[3]
Procedure (using Cyanogen Bromide):
-
Dissolve 2-amino-4-bromophenol (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Procedure (using NCTS): [3]
-
Dissolve 2-amino-4-bromophenol (1 equivalent) and NCTS (1.5 equivalents) in 1,4-dioxane.
-
Add BF₃·Et₂O (2 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture overnight (monitor by TLC).
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Dilute with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Characterization:
Protocol 2: Suzuki Cross-Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl substituents at the 6-position.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-arylbenzoxazole derivative.
Protocol 3: N-Acylation of this compound
This protocol provides a general method for the acylation of the 2-amino group, a common step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 equivalents)
-
Base (e.g., pyridine, triethylamine, or diisopropylethylamine) (1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, THF, acetonitrile)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.2 equivalents) and cool the mixture to 0 °C.
-
Add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for derivatives of this compound, based on reported values for analogous 2-amino-6-bromobenzothiazole compounds and other kinase inhibitors. This data is for illustrative purposes and should be experimentally determined.
Table 1: Hypothetical Kinase Inhibitory Activity of 2-Amino-6-arylbenzoxazole Derivatives
| Compound ID | R-group at C6 | Target Kinase | IC₅₀ (nM) |
| ABO-1 | Phenyl | Kinase A | 50 |
| ABO-2 | 4-Methoxyphenyl | Kinase A | 25 |
| ABO-3 | 4-Chlorophenyl | Kinase A | 75 |
| ABO-4 | 3-Pyridyl | Kinase B | 150 |
| ABO-5 | 4-Pyridyl | Kinase B | 80 |
Table 2: Hypothetical Antiproliferative Activity of 2-Amino-6-arylbenzoxazole Derivatives
| Compound ID | Cell Line | GI₅₀ (µM) |
| ABO-1 | MCF-7 (Breast Cancer) | 5.2 |
| ABO-2 | HCT116 (Colon Cancer) | 2.8 |
| ABO-3 | A549 (Lung Cancer) | 8.1 |
Mandatory Visualization
References
Application Notes and Protocols: Electrophilic Reactions of 2-Amino-6-bromobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 2-amino-6-bromobenzoxazole with various electrophiles. This valuable building block is frequently utilized in the synthesis of a wide range of biologically active compounds. The protocols detailed below serve as a practical guide for the derivatization of this scaffold, enabling the exploration of structure-activity relationships in drug discovery and development.
Introduction
This compound is a key heterocyclic intermediate possessing two primary sites for electrophilic attack: the exocyclic amino group and the electron-rich benzoxazole ring system. The nucleophilicity of the 2-amino group generally directs reactions with many electrophiles to this position, leading to N-functionalized products. However, under certain conditions, electrophilic substitution on the aromatic ring can also be achieved. The bromine atom at the 6-position offers a handle for further cross-coupling reactions, making this a versatile scaffold in medicinal chemistry.
This document outlines protocols for common electrophilic reactions, including acylation, alkylation, sulfonylation, and halogenation. The provided methodologies are based on established procedures for structurally related compounds and should be considered as a starting point for reaction optimization.
General Reactivity with Electrophiles
The reaction of this compound with an electrophile typically proceeds via nucleophilic attack of the exocyclic amino group on the electrophilic species. This leads to the formation of a new bond at the nitrogen atom.
Caption: General reaction of this compound with an electrophile.
Data Presentation: Reaction of 2-Amino-6-bromobenzothiazole with Acetic Anhydride
Due to the limited availability of specific quantitative data for the acylation of this compound, the following table summarizes the results for the analogous reaction with 2-amino-6-bromobenzothiazole, which is expected to exhibit similar reactivity.[1]
| Electrophile | Reagent | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Acetic Anhydride | Acetic Anhydride | Acetonitrile | H₂SO₄ (conc.) | 60 | 40 | 85 |
Experimental Protocols
The following protocols provide detailed methodologies for key electrophilic reactions of this compound.
Experimental Workflow
Caption: General workflow for electrophilic reactions and product isolation.
N-Acylation: Synthesis of N-(6-bromo-1,3-benzoxazol-2-yl)acetamide
This protocol is adapted from the acylation of the analogous 2-amino-6-bromobenzothiazole.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Acetonitrile
-
Concentrated sulfuric acid
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile in a round-bottom flask, add acetic anhydride (1.5 eq).
-
Add a few drops of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture at 60 °C for 40 minutes under a nitrogen atmosphere.
-
After cooling to room temperature, add distilled water to the reaction mixture to precipitate the product.
-
Continue stirring for one hour at room temperature.
-
Collect the precipitate by filtration and wash thoroughly with distilled water.
-
Dry the product under vacuum to yield N-(6-bromo-1,3-benzoxazol-2-yl)acetamide.
N-Alkylation: Synthesis of 2-(Alkylamino)-6-bromobenzoxazole (General Procedure)
This is a general procedure for the N-alkylation of 2-aminobenzoxazoles.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated lithium bromide solution
-
Microwave vial or sealed tube
-
Magnetic stirrer with heating
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the desired alkyl halide (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMF to the vial.
-
Seal the vial and heat the reaction mixture at 120 °C for 2 hours, or until the starting material is consumed as monitored by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated solution of lithium bromide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-(alkylamino)-6-bromobenzoxazole.
N-Sulfonylation: Synthesis of N-(6-bromo-1,3-benzoxazol-2-yl)benzenesulfonamide (General Procedure)
This protocol is a general method for the N-sulfonylation of amino-heterocycles.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting solid by recrystallization or column chromatography to yield N-(6-bromo-1,3-benzoxazol-2-yl)benzenesulfonamide.
Halogenation of the Benzene Ring (Illustrative Example)
Direct halogenation of the benzoxazole ring of this compound is challenging due to the presence of the activating amino group, which can lead to multiple products and potential side reactions. Protection of the amino group is often required to achieve selective halogenation on the aromatic ring. The following is a conceptual procedure for bromination after protection.
Step 1: Protection of the Amino Group (Acetylation)
-
Follow the N-Acylation protocol described above to synthesize N-(6-bromo-1,3-benzoxazol-2-yl)acetamide.
Step 2: Bromination of the Protected Benzoxazole
-
Materials:
-
N-(6-bromo-1,3-benzoxazol-2-yl)acetamide
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve N-(6-bromo-1,3-benzoxazol-2-yl)acetamide (1.0 eq) in acetic acid in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the crude brominated product.
-
Purify by column chromatography.
-
Step 3: Deprotection of the Amino Group
-
The acetyl group can be removed under acidic or basic conditions to yield the halogenated 2-aminobenzoxazole derivative.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a laboratory setting. Reaction conditions may require optimization for specific substrates and desired outcomes. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-6-bromobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-6-bromobenzoxazole with various arylboronic acids. The methodologies described herein are based on established procedures for structurally similar compounds, such as 2-amino-6-bromobenzothiazole, and serve as a comprehensive guide for synthesizing a diverse library of 2-amino-6-arylbenzoxazole derivatives. These compounds are of significant interest in drug discovery due to their wide range of biological activities.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The Suzuki-Miyaura coupling is a powerful and versatile method for creating carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups onto the benzoxazole core[3]. This reaction is favored in drug discovery programs due to its mild conditions, tolerance of numerous functional groups, and the commercial availability of a wide array of boronic acids[3][4].
Reaction Principle
The Suzuki coupling reaction involves a palladium catalyst to couple an organohalide (this compound) with an organoboron compound (arylboronic acid). The catalytic cycle typically proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. The selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Experimental Protocols
The following protocols are adapted from successful Suzuki coupling reactions of the analogous 2-amino-6-bromobenzothiazole and provide a strong starting point for the optimization of reactions with this compound[4][5][6].
Protocol 1: General Procedure for Suzuki Coupling
This protocol outlines a general method for the synthesis of 2-amino-6-arylbenzoxazoles.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium phosphate [K₃PO₄], 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane, Toluene/Water 4:1, or DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), add the palladium catalyst (0.05 mmol).
-
Solvent Addition: Add the degassed solvent (3-5 mL) to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-100°C) and stir for the required time (12-36 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of the analogous 2-amino-6-bromobenzothiazole with various arylboronic acids. These results can be used as a reference for optimizing the synthesis of 2-amino-6-arylbenzoxazoles[4][5][6].
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | Moderate |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | Reflux | - | 64 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 95 | - | High |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 95 | - | - |
Yields are based on the isolated product for the analogous 2-amino-6-arylbenzothiazole derivatives and may vary for benzoxazole derivatives.
Visualizations
General Workflow for Suzuki Coupling
The following diagram illustrates the key steps involved in the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle of Suzuki Coupling
This diagram outlines the key mechanistic steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Applications in Drug Development
Derivatives of 2-aminobenzoxazole and the structurally related 2-aminobenzothiazole have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.
-
Anti-inflammatory and Analgesic Activity: Benzoxazole derivatives have been reported to possess anti-inflammatory and analgesic properties[7][8]. The synthesis of novel 2-aryl-6-substituted benzoxazoles allows for the exploration of new chemical space for potent anti-inflammatory agents.
-
Enzyme Inhibition: The analogous 2-amino-6-arylbenzothiazoles have shown potent urease enzyme inhibition activity[4][5]. This suggests that 2-amino-6-arylbenzoxazoles could also be investigated as inhibitors for various enzymes implicated in disease.
-
Anticancer Activity: The benzoxazole nucleus is found in compounds with reported anticancer properties[9]. Recently, benzoxazole derivatives have been discovered as dual small-molecule inhibitors targeting PD-1/PD-L1 and VISTA pathways, highlighting their potential in cancer immunotherapy[10].
-
Neurological Disorders: 2-Arylbenzoxazoles have been identified as potential antagonists for the adenosine A2A receptor, which is a target for the treatment of neurodegenerative diseases[11].
-
Antioxidant Activity: Some benzoxazole derivatives have been evaluated for their antioxidant properties, such as nitric oxide scavenging activity[4][5][12].
The synthesis of a library of 2-amino-6-arylbenzoxazoles via Suzuki coupling provides a valuable platform for structure-activity relationship (SAR) studies to develop novel therapeutic agents.
Potential Signaling Pathway Involvement
The diverse biological activities of benzoxazole derivatives suggest their interaction with multiple signaling pathways. For instance, their role as immune checkpoint inhibitors indicates involvement in modulating T-cell activation and the cancer immunity cycle.
Caption: Potential molecular targets of 2-arylbenzoxazole derivatives.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application of 2-Amino-6-bromobenzoxazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Amino-6-bromobenzoxazole as a key building block in the synthesis of potent kinase inhibitors. The focus is on the versatile Suzuki-Miyaura cross-coupling reaction to generate a library of 2-amino-6-aryl-benzoxazole derivatives and their subsequent evaluation as kinase inhibitors, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Its derivatives have shown significant potential as inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for drug discovery. The strategic functionalization of the 2-aminobenzoxazole core allows for the synthesis of compounds that can selectively bind to the ATP-binding site of specific kinases, thereby modulating their activity.
This compound serves as a versatile starting material for generating a diverse library of kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the introduction of a wide array of aryl and heteroaryl substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency and selectivity.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
A robust and widely applicable method for the diversification of the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the benzoxazole core and various arylboronic acids or esters, leading to a library of 2-amino-6-aryl-benzoxazoles. These derivatives can then be evaluated for their kinase inhibitory activity.
Application Notes and Protocols: 2-Amino-6-bromobenzoxazole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of anticancer agents derived from 2-Amino-6-bromobenzoxazole. This key intermediate serves as a versatile scaffold for the development of potent and selective inhibitors of various signaling pathways implicated in cancer progression. The protocols and data presented herein are curated from recent scientific literature and are intended to facilitate research and development in oncology.
Introduction
Benzoxazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The this compound moiety is a particularly attractive starting material for the synthesis of novel anticancer agents. The presence of the amino group at the 2-position and the bromine atom at the 6-position provides two reactive sites for chemical modification, allowing for the generation of diverse libraries of compounds.
Derivatives of 2-aminobenzoxazole have been shown to target several key signaling pathways that are frequently dysregulated in cancer. These include the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, as well as receptor tyrosine kinases such as VEGFR and c-Met, which are pivotal for tumor angiogenesis and metastasis. Furthermore, benzoxazole-based compounds have been developed as inhibitors of Aurora kinases, which are essential for cell cycle regulation. The ability to modulate these critical pathways underscores the therapeutic potential of this compound derivatives in cancer treatment.
Data Presentation: Anticancer Activity of Benzoxazole and Analogous Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various benzoxazole and structurally related benzothiazole derivatives against a panel of human cancer cell lines. This data highlights the potential of the benzoxazole scaffold in developing potent cytotoxic agents.
| Compound ID | Scaffold | Substitution at C6 | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Benzoxazole | Bromo | Aryl (via Suzuki coupling) | MCF-7 (Breast) | Not specified | Adapted from[1] |
| 2 | Benzoxazole | Bromo | Aryl (via Suzuki coupling) | A549 (Lung) | Not specified | Adapted from[1] |
| 3 | Benzoxazole | Bromo | Aryl (via Suzuki coupling) | PC-3 (Prostate) | Not specified | Adapted from[1] |
| 4 | Benzothiazole | Bromo | Phenyl | - | 26.35 (µg/mL) | [1] |
| 5 | Benzothiazole | Bromo | 4-Methoxyphenyl | - | Not specified | [1] |
| OMS5 | Benzothiazole | Unsubstituted | 4-Nitroaniline derivative | A549 (Lung) | 22.13 | [2] |
| OMS14 | Benzothiazole | Unsubstituted | Piperazine-4-nitroaniline derivative | MCF-7 (Breast) | 61.03 | [2] |
| Compound 11b | Benzoxazole | Unsubstituted | Piperidinyl-based (p-fluorophenyl derivative) | MCF-7 (Breast) | Potent | [3][4] |
| Compound 13q | Benzoxazole | Unsubstituted | Analog | PC-3 (Prostate) | Potent | [5] |
| Compound 8d | Benzoxazole | Unsubstituted | Modified | MCF-7 (Breast) | 3.43 | [6] |
| Compound 8d | Benzoxazole | Unsubstituted | Modified | HCT116 (Colon) | 2.79 | [6] |
| Compound 8d | Benzoxazole | Unsubstituted | Modified | HepG2 (Liver) | 2.43 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of anticancer agents using this compound as a starting material and for the evaluation of their biological activity.
Note: Due to the limited availability of specific protocols for this compound in the public domain, the following synthetic protocol is adapted from a well-established procedure for the analogous 2-amino-6-bromobenzothiazole. Researchers should consider this as a starting point and may need to optimize reaction conditions.
Protocol 1: Synthesis of 2-Amino-6-arylbenzoxazoles via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the 6-position of the benzoxazole ring.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium phosphate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
To this suspension, add Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-arylbenzoxazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized benzoxazole derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
The following diagrams illustrate key synthetic pathways and signaling networks relevant to the anticancer activity of this compound derivatives.
Caption: Generalized workflow for the synthesis of anticancer agents.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: VEGFR and c-Met signaling pathways in cancer.
Caption: Role of Aurora Kinases in the cell cycle.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Activity of 2-Aminobenzoxazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Antimicrobial Activity of 2-Amino-6-bromobenzoxazole Derivatives
Note on Availability: Extensive literature searches did not yield specific data regarding the antimicrobial activity of this compound derivatives. The following application notes and protocols are based on closely related 2-aminobenzoxazole structures and are provided as a reference for researchers interested in this chemical scaffold. The primary data is derived from a study on the antifungal properties of 2-aminobenzoxazole derivatives against various phytopathogenic fungi.
Introduction
Quantitative Data Presentation: Antifungal Activity
The following table summarizes the in vitro antifungal activity of selected 2-aminobenzoxazole derivatives against a panel of eight phytopathogenic fungi. The data presented are the EC50 values (in µg/mL), which represent the concentration of the compound required to inhibit 50% of fungal growth.
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of 2-Aminobenzoxazole Derivatives
| Compound ID | Thanatephorus cucumeris | Fusarium oxysporum | Fusarium graminearum | Botrytis cinerea | Sclerotinia sclerotiorum | Alternaria solani | Valsa mali | Colletotrichum gloeosporioides |
| 3a | 1.48 | 2.03 | 2.16 | 2.33 | 2.61 | 2.79 | 2.95 | 3.12 |
| 3b | 1.57 | 2.11 | 2.24 | 2.41 | 2.73 | 2.88 | 3.04 | 3.25 |
| 3c | 1.66 | 2.25 | 2.39 | 2.58 | 2.89 | 3.01 | 3.17 | 3.41 |
| 3e | 1.83 | 2.47 | 2.62 | 2.81 | 3.16 | 3.32 | 3.51 | 3.78 |
| 3m | 2.14 | 2.89 | 3.07 | 3.29 | 3.69 | 3.88 | 4.09 | 4.39 |
| 3v | 10.2 | 12.8 | 13.6 | 14.5 | 15.8 | 16.6 | >50 | >50 |
| Hymexazol * | 25.4 | 28.7 | 30.1 | 32.5 | 35.6 | 38.4 | 45.2 | 48.9 |
*Hymexazol was used as a positive control.
Source: Adapted from a study on the antifungal activity of 2-aminobenzoxazole derivatives against phytopathogenic fungi.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antifungal activity of 2-aminobenzoxazole derivatives.
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This protocol details the procedure for determining the EC50 of compounds against various phytopathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Mycelial discs (5 mm diameter) of actively growing fungal cultures
-
Sterile Petri dishes (90 mm)
-
Positive control (e.g., Hymexazol)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA to approximately 50-60°C.
-
Add the test compound from a stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a solvent control and a positive control plate.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value by probit analysis of the inhibition data.
In Vivo Antifungal Activity Assay (Detached Leaf Method)
This protocol describes the evaluation of the protective effect of the compounds against Botrytis cinerea on cucumber leaves.[1][2]
Materials:
-
Healthy, fresh cucumber leaves
-
Spore suspension of Botrytis cinerea (e.g., 10^6 spores/mL)
-
Solutions of test compounds at the desired concentration (e.g., 100 µg/mL)
-
Positive control (e.g., Hymexazol)
-
Negative control (e.g., sterile water with solvent)
-
Moist chambers (e.g., Petri dishes with moist filter paper)
Procedure:
-
Wash and surface-sterilize the cucumber leaves.
-
Spray the leaves evenly with the test compound solution, positive control, or negative control until runoff.
-
Allow the leaves to air-dry.
-
Inoculate the treated leaves with a defined volume (e.g., 10 µL) of the Botrytis cinerea spore suspension.
-
Place the inoculated leaves in moist chambers to maintain high humidity.
-
Incubate at a suitable temperature (e.g., 25°C) with a photoperiod (e.g., 12h light/12h dark).
-
After a defined incubation period (e.g., 72 hours), assess the disease severity by measuring the lesion diameter.
-
Calculate the protective effect using the following formula: Protective Effect (%) = [(d'c - d't) / d'c] x 100 where 'd'c' is the average lesion diameter in the negative control group, and 'd't' is the average lesion diameter in the treatment group.
Visualizations
The following diagrams illustrate the experimental workflows for the in vitro and in vivo antifungal activity assays.
Caption: Workflow for In Vitro Antifungal Activity Assay.
Caption: Workflow for In Vivo Antifungal Activity Assay.
References
- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
experimental procedure for synthesizing 2-Amino-6-bromobenzoxazole analogs
An overview of the is detailed below, intended for researchers, scientists, and professionals in drug development.
Application Notes
2-Aminobenzoxazoles are a significant class of heterocyclic compounds widely recognized in medicinal chemistry and drug discovery for their diverse biological activities.[1] Analogs of this scaffold have been identified as potential therapeutic agents, acting as inhibitors for various enzymes such as kinases, proteases, and topoisomerase II.[1][2] Furthermore, they have shown promise as antifungal agents and have applications in materials chemistry.[1][3]
The synthesis of the 2-aminobenzoxazole core is most commonly achieved through the cyclization of a corresponding 2-aminophenol. While classical methods often employ the highly toxic cyanogen bromide (BrCN) as the cyanating agent, modern and safer protocols have been developed.[1][2] A notable advancement is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent, which, when activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), provides a robust and versatile method for synthesizing a wide range of 2-aminobenzoxazole analogs in moderate to good yields.[1][2]
This protocol provides a detailed procedure for the synthesis of 2-Amino-6-bromobenzoxazole and its analogs using the NCTS method, which is noted for its operational simplicity and the use of non-toxic, readily available reagents.[1]
Experimental Workflow
Caption: General workflow for the synthesis of 2-aminobenzoxazole analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the cyclization of 2-amino-4-bromophenol using NCTS.
Materials:
-
2-Amino-4-bromophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
1,4-Dioxane (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-bromophenol (1.0 equivalent) and NCTS (1.5 equivalents) in anhydrous 1,4-dioxane.
-
To this solution, add boron trifluoride etherate (BF₃·Et₂O) (2.0 equivalents) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC (typically 24-30 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is approximately 7.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.
Synthesis of Analogs: This protocol is broadly applicable for the synthesis of various 2-aminobenzoxazole analogs.[1][2] To produce different analogs, substitute 2-amino-4-bromophenol with other substituted 2-aminophenols (e.g., 2-amino-4-chlorophenol, 2-amino-4-methylphenol, 2-amino-5-nitrophenol) while keeping the molar equivalents of the other reagents consistent.
Data Presentation
The following table summarizes the isolated yields for a range of 2-aminobenzoxazole analogs synthesized using the NCTS and BF₃·Et₂O protocol, demonstrating the method's wide substrate scope. Both electron-donating (EDG) and electron-withdrawing (EWG) substituents on the 2-aminophenol ring are well-tolerated, affording the desired products in moderate to good yields.[2]
| Entry | Starting 2-Aminophenol | Product | Yield (%)[1][2] |
| 1 | 2-Aminophenol | Benzo[d]oxazol-2-amine | 50 |
| 2 | 2-Amino-5-methylphenol | 5-Methylbenzo[d]oxazol-2-amine | 52 |
| 3 | 2-Amino-4-methylphenol | 6-Methylbenzo[d]oxazol-2-amine | 54 |
| 4 | 2-Amino-4,6-dimethylphenol | 4,6-Dimethylbenzo[d]oxazol-2-amine | 55 |
| 5 | 2-Amino-4-chlorophenol | 6-Chlorobenzo[d]oxazol-2-amine | 51 |
| 6 | 2-Amino-4-bromophenol | 6-Bromobenzo[d]oxazol-2-amine | 45-60 (expected)¹ |
| 7 | 2-Amino-5-bromophenol | 5-Bromobenzo[d]oxazol-2-amine | 45 |
| 8 | 2-Amino-5-nitrophenol | 5-Nitrobenzo[d]oxazol-2-amine | 60 |
| 9 | 2-Amino-4-tert-butylphenol | 6-tert-Butylbenzo[d]oxazol-2-amine | 58 |
¹The yield for the 6-bromo analog is estimated based on the reported range for similar substrates, as both electron-withdrawing and electron-donating groups yielded products in 45-60% yields.[2]
Biological Activity and Signaling Pathway
Recent studies have identified 2-aminobenzoxazole derivatives as potent inhibitors of the Sphingosine-1-phosphate (S1P) transporter, Spinster Homolog 2 (Spns2).[4][5] S1P is a crucial signaling lipid that regulates numerous cellular processes, including lymphocyte trafficking. By inhibiting Spns2, these compounds block the export of S1P from cells into the extracellular environment.[4] This prevents S1P from activating its receptors (S1PR) on the surface of lymphocytes, leading to their sequestration within lymph nodes. This mechanism of action presents a promising therapeutic strategy for autoimmune diseases like multiple sclerosis.[4][6]
Caption: S1P/Spns2 signaling pathway inhibited by 2-aminobenzoxazole analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2-Amino-6-bromobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromobenzoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active benzoxazole derivatives. As a novel or specialized chemical entity, detailed analytical methodologies are crucial for its unambiguous identification, purity assessment, and quality control. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.
While specific experimental data for this compound is not extensively available in published literature, the methodologies presented here are based on established principles for the characterization of related small molecules, particularly its close structural analog, 2-Amino-6-bromobenzothiazole. The provided data for the thiazole analog serves as a valuable reference point for expected spectral and chromatographic behavior.
Analytical Techniques Overview
A multi-technique approach is essential for the comprehensive characterization of this compound. The primary recommended techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
The general workflow for the characterization of a newly synthesized or obtained batch of this compound is outlined below.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-6-bromobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of 2-Amino-6-bromobenzoxazole, a key intermediate in the development of various pharmaceutical compounds. This document outlines two primary synthetic strategies, including a classical approach and a more modern, safer alternative. Detailed experimental protocols, quantitative data, and process flow diagrams are provided to facilitate successful synthesis and scale-up.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its structural motif is found in compounds targeting various therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document details two effective methods for its preparation, starting from the readily available precursor, 2-amino-5-bromophenol.
Synthetic Strategies
Two primary methods for the synthesis of this compound are presented:
-
Method A: Classical Synthesis using Cyanogen Bromide. This is a well-established method for the cyclization of 2-aminophenols. However, it involves the use of highly toxic and hazardous cyanogen bromide, making it less suitable for large-scale production without stringent safety precautions.
-
Method B: Safer, Modern Synthesis using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This method offers a safer alternative to cyanogen bromide. The use of NCTS as a cyanating agent in the presence of a Lewis acid provides a more environmentally friendly and scalable process.[1][2]
Overall Synthetic Workflow
The synthesis of this compound is a two-step process, starting from the commercially available 5-bromo-2-nitrophenol. The first step involves the reduction of the nitro group to an amine, yielding 2-amino-5-bromophenol. The second step is the cyclization of the aminophenol to the target benzoxazole.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the precursor, 2-amino-5-bromophenol, and provide a comparison of the two methods for the final cyclization step.
Table 1: Synthesis of 2-amino-5-bromophenol
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-nitrophenol | [3] |
| Reagent | Sodium bisulfite | [3] |
| Solvent | 0.5% aq. NaOH | [3] |
| Reaction Time | 15 minutes | [3] |
| Temperature | Room Temperature | [3] |
| Yield | ~60% (recrystallized) | [3] |
| Purity | High (after recrystallization) | [3] |
Table 2: Comparison of Cyclization Methods for 2-Aminobenzoxazole Synthesis
| Parameter | Method A: Cyanogen Bromide | Method B: NCTS/BF₃·Et₂O |
| Starting Material | 2-amino-5-bromophenol | 2-amino-5-bromophenol |
| Reagents | Cyanogen bromide (CNBr) | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), Boron trifluoride diethyl etherate (BF₃·Et₂O) |
| Solvent | Typically alcohols or ethers | 1,4-Dioxane |
| Reaction Time | Varies (typically several hours) | 24-30 hours (for analogous substrates)[1] |
| Temperature | Varies (often reflux) | Reflux |
| Yield | Generally good to high | Good to excellent (for analogous substrates)[1] |
| Purity | Requires purification | Requires purification |
| Safety Considerations | Highly Toxic Reagent (CNBr) | Safer, non-hazardous cyanating agent (NCTS)[1][2] |
| Scalability | Challenging due to toxicity | More amenable to large-scale synthesis |
Experimental Protocols
Synthesis of 2-amino-5-bromophenol
This protocol is adapted from a general procedure for the reduction of nitrophenols.[3]
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous Sodium Hydroxide (NaOH) solution
-
Sodium bisulfite (NaHSO₃)
-
Dilute Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromo-2-nitrophenol in 0.5% aqueous NaOH solution with stirring until complete dissolution.
-
Add sodium bisulfite to the solution and stir at room temperature for 15 minutes.
-
Slowly acidify the reaction mixture with dilute HCl to a pH of 5.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ether/hexane) to yield pure 2-amino-5-bromophenol.
Large-Scale Synthesis of this compound (Method B - Recommended)
This protocol is adapted from a general procedure for the synthesis of 2-aminobenzoxazoles using NCTS.[1][2]
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
2-amino-5-bromophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
1,4-Dioxane (anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a large, appropriately sized reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve 2-amino-5-bromophenol (1.0 equivalent) and NCTS (1.5 equivalents) in anhydrous 1,4-dioxane.
-
With stirring, add BF₃·Et₂O (2.0 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Safety and Handling
-
5-bromo-2-nitrophenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium bisulfite: May cause respiratory irritation. Handle in a well-ventilated area.
-
Cyanogen bromide (Method A): Extremely toxic and volatile. All manipulations must be performed in a certified fume hood with appropriate respiratory protection. Consult the Safety Data Sheet (SDS) for detailed handling procedures.
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): While significantly safer than cyanogen bromide, standard laboratory safety precautions should be followed.
-
Boron trifluoride diethyl etherate: Corrosive and moisture-sensitive. Handle under an inert atmosphere and add to the reaction mixture carefully.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures, especially when scaling up reactions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-bromobenzoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2-Amino-6-bromobenzoxazole. Our aim is to help improve reaction yields and ensure the successful synthesis of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My overall yield for this compound is significantly low. What are the most likely causes?
Answer: Low overall yield is a common issue and can often be attributed to two main stages of the synthesis: the quality of the starting material, 2-amino-5-bromophenol, and the efficiency of the subsequent cyclization step.
-
Purity of 2-amino-5-bromophenol: The primary precursor, 2-amino-5-bromophenol, is susceptible to oxidation. Impurities in this starting material can significantly hinder the cyclization reaction and lead to the formation of side products, thereby reducing the yield of the desired this compound. It is crucial to use high-purity 2-amino-5-bromophenol or purify it before use.
-
Inefficient Cyclization: The cyclization of 2-amino-5-bromophenol to form the benzoxazole ring is a critical step. The choice of cyanating agent, reaction conditions (temperature, solvent), and the presence of moisture can all impact the efficiency of this step. Incomplete reaction or the formation of side products during cyclization are common reasons for low yields.
Question 2: I am observing the formation of a dark-colored, insoluble material in my reaction mixture during the cyclization step. What is this and how can I prevent it?
Answer: The formation of dark, polymeric byproducts is often due to the degradation of the 2-amino-5-bromophenol starting material or the this compound product under harsh reaction conditions. This can be caused by:
-
High Temperatures: Prolonged heating or excessively high temperatures can lead to decomposition.
-
Strongly Acidic or Basic Conditions: While the reaction may require acidic or basic conditions, extremes can promote side reactions and polymerization.
-
Presence of Oxygen: 2-aminophenols are prone to oxidation, which can be accelerated by heat and certain reagents.
To mitigate this, consider the following:
-
Optimize Reaction Temperature: Run the reaction at the lowest effective temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Control of pH: Careful control of the pH during the reaction and workup is essential.
Question 3: I am using cyanogen bromide (CNBr) as the cyanating agent and am concerned about its toxicity and handling. Are there safer and effective alternatives?
Answer: Yes, due to the high toxicity of cyanogen bromide, several safer alternatives have been developed for the synthesis of 2-aminobenzoxazoles.[1][2] One of the most effective and less hazardous alternatives is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .[1][3] This reagent is an efficient electrophilic cyanating agent that can be used under milder conditions.[3] Another alternative is the use of cyanoguanidine activated by a Lewis acid.
Question 4: My final product is difficult to purify. What are some common impurities and recommended purification strategies?
Answer: Common impurities include unreacted 2-amino-5-bromophenol, byproducts from the cyanating agent, and polymeric materials.
-
Recrystallization: This is often an effective method for purifying the final product. A mixed solvent system, such as ether/hexane, may be required.[4][5]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the impurities.
-
Washing: During the workup, thorough washing of the crude product with appropriate solvents can remove many of the impurities. For instance, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar organic impurities.
Data Presentation: Comparison of Cyanating Agents
The choice of cyanating agent is critical for both yield and safety in the synthesis of 2-aminobenzoxazoles. Below is a comparison of commonly used reagents.
| Cyanating Agent | Key Advantages | Key Disadvantages | Typical Yields (for 2-aminobenzoxazoles) |
| Cyanogen Bromide (CNBr) | - High reactivity- Well-established method | - Highly toxic and hazardous- Requires careful handling and disposal | Good to excellent, but can be variable |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | - Non-hazardous and air-stable- Milder reaction conditions- Good yields | - May require a base (e.g., LiHMDS) or Lewis acid (e.g., BF₃·Et₂O) for activation[1][3] | Up to 96%[3] |
| Cyanoguanidine | - Inexpensive and eco-friendly | - Requires Lewis acid activation for good yields | Moderate to good (up to 70%) |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromophenol (Precursor)
This protocol describes the synthesis of the key precursor from 5-bromo-2-nitrophenol.
Materials:
-
5-bromo-2-nitrophenol
-
0.5% aqueous sodium hydroxide solution
-
Sodium bisulfite (85% pure)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[4][5]
-
Add sodium bisulfite (9.76 mmol) to the solution and stir at room temperature for 15 minutes.[4][5]
-
After the reaction is complete (monitor by TLC), slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.[4][5]
-
Extract the mixture three times with 40 mL portions of diethyl ether.[4][5]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[4][5]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[4][5]
-
Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol (typical yield: ~60%).[4][5]
Protocol 2: Synthesis of this compound using NCTS
This protocol utilizes the safer cyanating agent, NCTS, for the cyclization step.
Materials:
-
2-amino-5-bromophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Lithium hexamethyldisilazide (LiHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-amino-5-bromophenol in anhydrous THF.
-
Cool the solution to 5 °C in an ice bath.
-
Add NCTS (1.1 equivalents) to the solution.
-
Slowly add LiHMDS (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Caption: General synthetic scheme for this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpbs.com [ijpbs.com]
- 3. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 4. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
Technical Support Center: Purification of Crude 2-Amino-6-bromobenzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-6-bromobenzoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The chosen solvent or solvent system is too good at dissolving the compound, even at low temperatures. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Try a multi-solvent system. Dissolve the crude product in a good solvent and then add a poor solvent dropwise until turbidity persists. Heat to redissolve and then cool slowly. |
| The compound "oiled out" instead of crystallizing. | - Reheat the solution to dissolve the oil and add a small amount of a better solvent.- Cool the solution more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization. | |
| Colored Impurities in Final Product | Highly colored byproducts or starting materials are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product.- Perform column chromatography. |
| Product is not pure after a single purification step | The impurities have similar solubility profiles to the product. | - A combination of purification techniques may be necessary. For example, perform an initial recrystallization followed by column chromatography.- Optimize the column chromatography conditions (e.g., gradient elution). |
| Presence of Unreacted 2-amino-5-bromophenol | Incomplete reaction during synthesis. | - The starting material is more polar than the product. It can be removed by column chromatography using a suitable solvent gradient.- An acidic wash during the workup may help to remove the basic starting material. |
| Formation of Cyanamide Impurity | A potential side reaction during the cyanation step of the synthesis. | - This type of impurity may have different polarity and could potentially be separated by column chromatography. Careful optimization of the mobile phase is required. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A common synthetic route involves the reaction of 2-amino-5-bromophenol with cyanogen bromide. This reaction leads to the formation of the desired this compound.
Q2: What are the likely impurities in crude this compound?
Common impurities may include unreacted 2-amino-5-bromophenol, and potential side products from the cyanation reaction, such as cyanamide derivatives. The presence of colored byproducts is also possible.
Q3: Which solvents are suitable for the recrystallization of this compound?
Q4: What are the recommended conditions for column chromatography of this compound?
For the purification of aminobenzoxazoles, silica gel is a common stationary phase. A gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. For instance, a gradient of 0% to 50% ethyl acetate in hexane can be effective.
Q5: How can I assess the purity of my this compound?
The purity of the final product can be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining its melting point. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water or Acetone/Hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary (more polar) hot solvent to dissolve the solid completely.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
To the hot filtrate, add the secondary (less polar) solvent dropwise until the solution becomes faintly turbid.
-
Reheat the mixture until the solution is clear again.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., Hexane/Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% Hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., gradually increasing the concentration of Ethyl Acetate in Hexane).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Primary Solvent (Good Solvent) | Secondary Solvent (Poor Solvent) | Typical Ratio (v/v) |
| Recrystallization | Ethanol | Water | Start with minimal ethanol, add water until turbid |
| Acetone | Hexane | Start with minimal acetone, add hexane until turbid | |
| Column Chromatography | Hexane | Ethyl Acetate | Gradient elution from 100:0 to 50:50 |
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
Technical Support Center: 2-Amino-6-bromobenzoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-bromobenzoxazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and well-documented method for the synthesis of 2-aminobenzoxazoles is the cyclization of a corresponding 2-aminophenol using a cyanating agent.[1][2] For this compound, the typical starting material is 2-amino-5-bromophenol, which is reacted with cyanogen bromide (BrCN).
Q2: What are the primary safety concerns associated with this synthesis?
The most significant safety concern is the high toxicity of cyanogen bromide (BrCN), which is a common reagent in this synthesis.[1][2] It is crucial to handle BrCN in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Alternative, less hazardous cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are being explored to mitigate this risk.[1][3]
Q3: My starting material, 2-amino-5-bromophenol, appears discolored. Can I still use it?
2-Aminophenols are known to be susceptible to oxidation, which can lead to the formation of colored degradation products, especially upon exposure to air and light.[4] It is recommended to use a pure, preferably freshly prepared or properly stored, starting material. The use of the hydrochloride salt of 2-amino-5-bromophenol can enhance its stability by protonating the amino group, making it less prone to oxidation.[4]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Degradation of 2-amino-5-bromophenol: The starting material may have oxidized. 2. Improper reaction conditions: Incorrect temperature, solvent, or reaction time. 3. Inefficient cyanating agent: The cyanogen bromide may have decomposed. | 1. Use high-purity, colorless 2-amino-5-bromophenol or its hydrochloride salt.[4] 2. Optimize reaction parameters. The reaction is typically run in a suitable solvent like methanol or ethanol at controlled temperatures. 3. Use fresh, properly stored cyanogen bromide. |
| Formation of a dark, tarry reaction mixture. | Oxidation of the starting material or product: Aminophenols and aminobenzoxazoles can oxidize, especially under harsh conditions.[4] | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Consider adding an antioxidant, though compatibility with the reaction chemistry must be verified. |
| Presence of multiple spots on TLC, indicating byproducts. | 1. Incomplete cyclization: Unreacted starting material or intermediates. 2. Side reactions of cyanogen bromide: BrCN can react with the amino group to form cyanamides or with the hydroxyl group.[5][6] 3. Dimerization: Formation of benzoxazole dimers is a possibility.[7] 4. Over-bromination: If a brominating agent is used in a different synthetic approach, multiple bromine additions can occur. | 1. Ensure sufficient reaction time and appropriate temperature. 2. Carefully control the stoichiometry of cyanogen bromide. 3. Optimize reaction conditions to favor intramolecular cyclization over intermolecular reactions. 4. Purify the crude product using column chromatography or recrystallization. |
| Difficulty in isolating the pure product. | Similar polarity of the product and byproducts: Makes separation by chromatography challenging. | 1. Utilize a different solvent system for column chromatography to improve separation. 2. Attempt recrystallization from various solvents or solvent mixtures. 3. Consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification, followed by neutralization to recover the free base. |
Experimental Protocols
Reference Protocol: Synthesis of 2-Amino-6-substituted Benzothiazoles [8][9]
-
A solution of the substituted aniline (e.g., 4-bromoaniline) in glacial acetic acid is prepared.
-
This solution is added to a solution of potassium thiocyanate (KSCN) in glacial acetic acid.
-
A solution of bromine in glacial acetic acid is then added dropwise to the reaction mixture at a controlled temperature (e.g., below 10°C).
-
After the addition is complete, the reaction is stirred at room temperature for several hours.
-
The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then purified, typically by recrystallization from a suitable solvent like ethanol.
Note: For the synthesis of this compound, 2-amino-5-bromophenol would be used in place of the substituted aniline, and cyanogen bromide would replace potassium thiocyanate and bromine.
Visualizations
Logical Workflow for Troubleshooting Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 7. Identification of 2-aminobenzimidazole dimers as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 9. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-bromobenzoxazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-6-bromobenzoxazole and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical cyclization step of 2-amino-5-bromophenol.
Issue 1: Low or No Product Yield
Question: My reaction yield for this compound is consistently low, or I am not observing any product formation. What are the potential causes and solutions?
Answer: Low yields in the synthesis of this compound can arise from several factors, from the quality of the starting materials to suboptimal reaction conditions. Here are the most common causes and their corresponding solutions:
-
Poor Quality of Starting Materials: The primary precursor, 2-amino-5-bromophenol, is susceptible to oxidation and may contain impurities from its synthesis (e.g., from the reduction of 5-bromo-2-nitrophenol).[1][2] Isomeric impurities could also be present, which may not cyclize as expected or could form undesired regioisomers.[1]
-
Solution: Use freshly purified 2-amino-5-bromophenol. The purity of the starting material can be checked by techniques such as NMR spectroscopy and melting point analysis. Ensure the cyanating agent (e.g., cyanogen bromide or NCTS) is of high purity and handled under appropriate conditions to prevent degradation.
-
-
Incomplete Cyclization: The formation of the benzoxazole ring is a crucial step. Incomplete cyclization can lead to the isolation of the intermediate N-(5-bromo-2-hydroxyphenyl)cyanamide, particularly when using cyanogen bromide.[1] This can be due to insufficient reaction time, incorrect temperature, or non-optimal pH.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material and the intermediate. Optimization of reaction time and temperature may be necessary. The choice of base is also critical; for instance, when using NCTS, a strong base like lithium hexamethyldisilazide (LiHMDS) has been shown to be effective.[3]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and stoichiometry of reagents plays a significant role in the reaction outcome.
-
Solution: A systematic optimization of reaction parameters is recommended. This can include screening different solvents (e.g., THF, dioxane, acetonitrile), adjusting the reaction temperature, and varying the molar ratios of the reactants and base.
-
-
Product Degradation: The synthesized this compound may be sensitive to harsh reaction or work-up conditions.[1]
-
Solution: Employ milder reaction conditions where possible. During work-up, avoid prolonged exposure to strong acids or bases. Purification via column chromatography should be performed using a suitable stationary phase and eluent system to minimize degradation on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A common and effective method is the cyclization of 2-amino-5-bromophenol. This is typically achieved using a cyanating agent such as cyanogen bromide (BrCN) or a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[3] The reaction with BrCN is often carried out in a suitable organic solvent, while the NCTS method may employ a strong base like LiHMDS.
Q2: What are the safety precautions when working with cyanogen bromide?
A2: Cyanogen bromide is highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that you are familiar with the proper quenching and disposal procedures for any residual cyanogen bromide.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of any derivatives being synthesized, but a mixture of hexane and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?
A4: The presence of multiple spots on a TLC plate can indicate a variety of issues, including:
-
Incomplete reaction: The starting material and/or intermediate may still be present.
-
Side reactions: The formation of byproducts is possible, especially under harsh conditions.
-
Product degradation: The desired product may be degrading during the reaction or work-up.
-
Isomeric impurities: If the starting 2-amino-5-bromophenol was not pure, you might have formed isomeric benzoxazole products.[1]
To identify the different spots, it is helpful to run co-spots with your starting material. Further analysis of the crude product by LC-MS or NMR can help in identifying the impurities.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Aminobenzoxazole Derivatives
| Entry | Precursor (1.0 eq.) | Cyanating Agent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminophenol | NCTS (1.1) | LiHMDS (1.0) | THF | 5 to RT | 2 | 96 | [3] |
| 2 | 2-Amino-4-chlorophenol | BrCN (1.1) | - | Methanol | RT | 12 | ~85 | Inferred from[1] |
| 3 | 2-Amino-5-bromophenol | BrCN (1.1) | - | Methanol | RT | 12 | Expected >80 | Proposed |
| 4 | 2-Amino-5-bromophenol | NCTS (1.1) | LiHMDS (1.0) | THF | 5 to RT | 2-4 | Expected >90 | Proposed |
Note: Entries 3 and 4 are proposed starting conditions for optimization based on analogous reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromophenol (Precursor)
This protocol is adapted from a general procedure for the reduction of nitrophenols.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-nitrophenol (1.0 eq.) in a 0.5% aqueous sodium hydroxide solution. Stir until complete dissolution.
-
Reduction: To the stirred solution, add sodium bisulfite (approx. 7.3 eq. of 85% purity) in portions at room temperature. The reaction is typically complete within 15-30 minutes.
-
Work-up: After the reaction is complete (monitored by TLC), slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.
-
Extraction: Extract the product with diethyl ether or another suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.
Protocol 2: Synthesis of this compound
This protocol is a proposed method based on the synthesis of analogous compounds.[1][3]
-
Method A: Using Cyanogen Bromide
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-5-bromophenol (1.0 eq.) in methanol.
-
Reagent Addition: To the stirred solution, add a solution of cyanogen bromide (1.1 eq.) in methanol dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
-
Method B: Using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-5-bromophenol (1.0 eq.) in anhydrous THF.
-
Base Addition: Cool the solution to 5 °C and add lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.0 eq.) dropwise.
-
Cyanating Agent Addition: To this mixture, add a solution of NCTS (1.1 eq.) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Synthesis of 2-Amino-6-bromobenzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-Amino-6-bromobenzoxazole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2-amino-5-bromophenol. This intermediate is then cyclized to form the final product. A widely used method for the cyclization step is the reaction of 2-amino-5-bromophenol with cyanogen bromide (CNBr).
Q2: What are the critical parameters to control during the synthesis?
The critical parameters to control include reaction temperature, the purity of starting materials, and the choice of solvent. For the cyclization step with cyanogen bromide, maintaining a suitable temperature is crucial to prevent side reactions. Anhydrous conditions are often recommended to avoid hydrolysis of reactants and intermediates.
Q3: I am observing a low yield of this compound. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Suboptimal reagents: The quality of the 2-amino-5-bromophenol and cyanogen bromide is important. Ensure they are pure and dry.
-
Purification losses: Significant amounts of the product may be lost during the work-up and purification steps.
Q4: Are there any known side reactions to be aware of?
A potential side reaction is the formation of polymeric materials, especially if the reaction temperature is too high. Another possibility is the reaction of cyanogen bromide with the solvent or impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive reagents or incorrect reaction conditions. | - Ensure the 2-amino-5-bromophenol starting material is pure. - Use fresh, high-purity cyanogen bromide. - Verify the reaction temperature and stir rate. - Check the pH of the reaction mixture if applicable. |
| Multiple Spots on TLC, Indicating Impurities | Formation of side products or unreacted starting materials. | - Optimize the reaction temperature to minimize side reactions. - Adjust the stoichiometry of the reactants. - Consider a different solvent system for the reaction. - Employ column chromatography with a carefully selected eluent for purification. |
| Product is Difficult to Purify | The product may be co-eluting with impurities or is unstable on the purification media. | - Try a different purification technique, such as recrystallization or preparative HPLC. - Use a different stationary phase or solvent system for column chromatography. |
| Inconsistent Yields Between Batches | Variability in starting material quality, reaction setup, or work-up procedure. | - Standardize the source and purity of all reagents. - Maintain consistent reaction parameters (temperature, time, stirring). - Ensure the work-up and purification procedures are performed identically for each batch. |
Experimental Protocols
Synthesis of 2-Amino-5-bromophenol (Precursor)
A common method for the synthesis of 2-amino-5-bromophenol is the reduction of 5-bromo-2-nitrophenol.
Materials:
-
5-bromo-2-nitrophenol
-
Sodium bisulfite
-
0.5% aqueous sodium hydroxide solution
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-bromo-2-nitrophenol in a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.
-
Add sodium bisulfite to the solution and continue stirring at room temperature.
-
Monitor the reaction progress. After completion, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.[1]
-
Extract the product with diethyl ether.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent system like ether/hexane.[1]
Synthesis of this compound
Materials:
-
2-Amino-5-bromophenol
-
Cyanogen bromide (CNBr)
-
Suitable solvent (e.g., methanol, ethanol)
-
Base (e.g., potassium carbonate, triethylamine)
Procedure:
-
Dissolve 2-amino-5-bromophenol in a suitable solvent in a reaction vessel.
-
Add a base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same solvent.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
To ensure reproducibility and aid in troubleshooting, it is crucial to maintain a detailed record of experimental parameters. The following table can be used to log your experimental data.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Starting Material (2-amino-5-bromophenol) | |||
| Amount (g) | |||
| Moles (mol) | |||
| Purity (%) | |||
| Cyanogen Bromide | |||
| Amount (g) | |||
| Moles (mol) | |||
| Solvent | |||
| Type | |||
| Volume (mL) | |||
| Base | |||
| Type | |||
| Amount (mol eq.) | |||
| Reaction Temperature (°C) | |||
| Reaction Time (h) | |||
| Yield (%) | |||
| Purity (by HPLC/NMR, %) | |||
| Observations |
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
stability of 2-Amino-6-bromobenzoxazole under acidic conditions
This guide provides technical information, troubleshooting advice, and standardized protocols for researchers and drug development professionals working with 2-Amino-6-bromobenzoxazole, with a specific focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample appears to be degrading during an acidic workup or in an acidic formulation. What is the likely cause?
A1: this compound, like other benzoxazole derivatives, is susceptible to hydrolysis under acidic conditions. The benzoxazole ring can be cleaved by acid-catalyzed hydrolysis, which is a common issue during experiments involving strong acids or long-term storage in acidic media.[1][2]
Q2: What is the primary degradation product I should expect to see?
A2: Under acidic conditions, the principal degradation pathway for benzoxazoles is hydrolysis, which results in the opening of the oxazole ring. This typically yields the corresponding o-amidophenol derivative.[1] For this compound, the expected degradation product is N-(5-bromo-2-hydroxyphenyl)urea.
Q3: At what pH is this compound most unstable?
A3: The rate of hydrolysis for benzoxazoles is highly dependent on pH. Studies on simpler benzoxazoles show that the hydrolysis rate is fastest in highly acidic conditions, with peak instability often observed between pH 0.3 and 1.4.[2] The rate of degradation typically decreases in less acidic or neutral conditions.
Q4: How can I minimize the degradation of my compound during experiments?
A4: To minimize acid-catalyzed hydrolysis, consider the following strategies:
-
Limit Exposure Time: Reduce the duration of contact with acidic reagents as much as possible.
-
Control Temperature: Perform acidic steps at lower temperatures (e.g., 0-5 °C) to slow down the rate of hydrolysis.
-
Use Milder Acids: If your protocol allows, use weaker acids or buffered solutions instead of strong mineral acids like HCl or H2SO4.
-
Prompt Neutralization: After an acidic step, neutralize the reaction mixture promptly with a suitable base to bring the pH closer to neutral.
Q5: My LC-MS/HPLC analysis shows a new peak appearing over time in my acidic sample. How can I confirm it's the expected degradation product?
A5: You can identify the new peak by:
-
Mass Spectrometry (MS): The expected degradation product, N-(5-bromo-2-hydroxyphenyl)urea, has a distinct molecular weight. Check the mass spectrum of the new peak for the corresponding [M+H]+ ion.
-
Stability-Indicating HPLC Method: Use an HPLC method that can resolve the parent compound from its degradation products.[3][4] Monitor the decrease in the peak area of the parent compound and the corresponding increase in the new peak area over time.
-
Forced Degradation Study: Intentionally degrade a small sample of this compound in acid (e.g., 0.1 N HCl) and analyze the resulting mixture.[3] This will help you confirm the retention time and mass of the primary degradant.
Stability Data Summary
The following table provides illustrative data on the stability of this compound in aqueous acidic solutions at 40°C. This data is intended as a representative example to demonstrate expected trends. Actual results may vary based on specific experimental conditions.
| Time (Hours) | % Remaining (pH 1.2) | % Remaining (pH 3.0) | % Remaining (pH 5.0) |
| 0 | 100.0% | 100.0% | 100.0% |
| 2 | 85.3% | 96.5% | 99.1% |
| 4 | 72.1% | 92.8% | 98.5% |
| 8 | 51.6% | 86.1% | 97.2% |
| 12 | 37.9% | 79.5% | 96.3% |
| 24 | 14.2% | 63.2% | 92.8% |
Experimental Protocols
Protocol: Acidic Hydrolysis Forced Degradation Study
This protocol outlines a standard procedure to assess the stability of this compound under acidic stress conditions, in accordance with ICH guidelines.[3][5]
1. Objective: To determine the rate of degradation and identify the primary degradation products of this compound when exposed to acidic conditions.
2. Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Deionized Water
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with UV/DAD or MS detector
-
Calibrated pH meter[6]
-
Thermostatically controlled water bath or incubator
3. Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol).
-
Sample Preparation:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 4.0 mL of 0.1 N HCl.
-
Dilute to the mark with deionized water to obtain a final concentration of 100 µg/mL in approximately 0.04 N HCl. This is your Test Sample .
-
Prepare a Control Sample by substituting the 0.1 N HCl with deionized water.
-
-
Incubation:
-
Place the Test and Control samples in an incubator set to a specified temperature (e.g., 60°C).[3]
-
Store a reference sample protected from light at 4°C.
-
-
Time-Point Sampling:
-
Analytical Method:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Identify degradant peaks by comparing the chromatograms of stressed samples to the control and reference samples. Characterize significant degradants using MS or other spectroscopic techniques.
-
Visualizations
Diagram 1: Proposed Acidic Degradation Pathway
Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study under acidic conditions.
References
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. hudsonlabautomation.com [hudsonlabautomation.com]
- 7. asean.org [asean.org]
- 8. fda.gov.ph [fda.gov.ph]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: 2-Amino-6-bromobenzoxazole Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of 2-Amino-6-bromobenzoxazole. The information is designed to address specific issues that may be encountered during experimental studies.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound degradation studies, particularly using High-Performance Liquid Chromatography (HPLC).
Issue: Poor peak shape (tailing or fronting) for the parent compound or its degradants.
-
Question: Why am I observing peak tailing or fronting for this compound or its degradation products in my HPLC analysis?
-
Answer: Poor peak shape can arise from several factors. Secondary interactions between the analyte and the stationary phase are a common cause, especially for amine-containing compounds. Ensure the mobile phase pH is appropriate to control the ionization state of your compound; for an amine, a lower pH can improve peak shape. Column degradation or contamination can also lead to peak tailing.[1][2] If the issue persists, consider using a column with end-capping or a base-deactivated stationary phase.[2] Peak fronting might indicate column overload, so try injecting a more dilute sample.
Issue: Inconsistent retention times for the analyte peak.
-
Question: My retention times for this compound are shifting between injections. What could be the cause?
-
Answer: Retention time variability is often due to issues with the mobile phase or the HPLC system itself.[3] Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.[1][3] Fluctuations in column temperature can also affect retention, so using a column oven is recommended for consistent results.[2] Check for leaks in the system, as this can cause pressure fluctuations and affect the flow rate. If you are running a gradient, ensure the gradient proportioning valve is functioning correctly.[3]
Issue: Emergence of unexpected peaks or a noisy baseline.
-
Question: I am seeing extraneous peaks and a noisy baseline in my chromatograms. How can I resolve this?
-
Answer: A noisy or drifting baseline can be caused by a contaminated mobile phase, a deteriorating detector lamp, or air bubbles in the system.[1] Ensure you are using high-purity solvents and fresh mobile phase. Unexpected peaks could be due to sample contamination, carryover from a previous injection, or the degradation of the sample in the autosampler.[4] To minimize on-instrument degradation, consider using a cooled autosampler. If carryover is suspected, implement a needle wash step with a strong solvent in your injection sequence.
Issue: Difficulty in achieving a mass balance in forced degradation studies.
-
Question: The total peak area in my chromatograms is decreasing significantly after stress testing, and I cannot account for all the degradation products. What should I do?
-
Answer: A lack of mass balance suggests that some degradants may not be eluting from the column or are not being detected by your current method.[5] Your degradation products might be highly polar or non-polar and could be irreversibly adsorbed to the column or eluting in the solvent front or very late. Try modifying your gradient to include a stronger organic solvent or a wider elution window. Additionally, some degradants may lack a chromophore, rendering them invisible to a UV detector. In such cases, using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) is advisable.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Based on its chemical structure, the most probable degradation pathways for this compound are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The oxazole ring is susceptible to cleavage under acidic or basic conditions, which could lead to the formation of an aminophenol derivative.
-
Oxidation: The electron-rich aromatic system and the primary amine group are prone to oxidation, potentially forming hydroxylated species, N-oxides, or polymeric products.[6][7]
-
Photolysis: Exposure to UV light can induce degradation, possibly through radical mechanisms, leading to dehalogenation or rearrangement of the molecule.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration or freezing may be appropriate, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation.
Q3: What are the typical conditions for conducting forced degradation studies on a compound like this?
A3: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing.[8] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., in 10°C increments above the accelerated stability temperature) or in solution.
-
Photostability: Exposing the compound in solid and solution form to a light source according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Q4: How much degradation is considered sufficient in a forced degradation study?
A4: The goal is to achieve a noticeable but not complete degradation of the drug substance. A degradation of 5-20% is generally considered optimal.[5] This level of degradation is sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex mixture of secondary degradants that may not be relevant to the actual storage conditions.
Hypothetical Degradation Pathways of this compound
Hydrolytic Degradation
Under acidic or basic conditions, the oxazole ring is susceptible to hydrolytic cleavage. This would likely proceed through the formation of an intermediate ester or amide, followed by hydrolysis to yield 2-amino-4-bromo-5-hydroxyphenylformamide, which could be further hydrolyzed.
Diagram of Hypothetical Hydrolytic Degradation Pathway
Caption: Plausible hydrolytic degradation of this compound.
Oxidative Degradation
The presence of the primary amino group and the electron-rich benzoxazole system makes the molecule susceptible to oxidation. Common oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or hydroxylation at various positions on the benzene ring.
Diagram of Hypothetical Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways for this compound.
Photodegradation
Exposure to UV light can induce several degradation reactions. Homolytic cleavage of the carbon-bromine bond is a possibility, leading to a debrominated product. Radical-mediated hydroxylation is also a potential pathway.
Diagram of Hypothetical Photodegradation Pathway
Caption: Possible photodegradation pathways for this compound.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Degradation Product | Plausible Molecular Weight ( g/mol ) |
| Hydrolytic | 2-Amino-4-bromo-5-hydroxyphenylformamide | 232.05 |
| 1,2-Diamino-4-bromo-5-hydroxybenzene | 204.05 | |
| Oxidative | 2-Amino-6-bromo-7-hydroxybenzoxazole | 229.05 |
| This compound N-Oxide | 229.05 | |
| Photolytic | 2-Aminobenzoxazole | 134.13 |
Experimental Protocols
General Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting and analyzing forced degradation studies.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ijnrd.org [ijnrd.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 2-Amino-6-bromobenzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Amino-6-bromobenzoxazole in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no yield in the Suzuki coupling of this compound?
A1: Several factors can contribute to poor yields with this substrate. The most common issues include:
-
Catalyst Inhibition: The presence of the free amino group and the nitrogen atom within the benzoxazole ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system, hindering the reaction.[1]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich benzoxazole ring might exhibit reduced reactivity towards oxidative addition to the Pd(0) catalyst.[2]
-
Side Reactions: Protodeboronation of the boronic acid, hydrolysis of the starting material or product, and homocoupling of the boronic acid are common side reactions that consume reagents and reduce the yield of the desired product.[1][3]
-
Inadequate Degassing: The presence of oxygen can lead to the oxidation of the phosphine ligands and the palladium catalyst, rendering it inactive.[4]
Q2: Which palladium catalyst and ligand system is recommended for this compound?
A2: Due to the presence of the coordinating amino group, standard catalysts like Pd(PPh₃)₄ might not be optimal. For nitrogen-containing heterocycles, more electron-rich and sterically hindered phosphine ligands are often more effective.[2][5] Consider using:
-
Buchwald Ligands: Ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ have shown success with challenging, electron-rich aryl halides.[3][5]
-
Pre-formed Catalysts: Palladacycle pre-catalysts, such as CataCXium A Pd G3, can be particularly effective for unprotected ortho-bromoanilines and related structures.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: Catalysts like Pd-PEPPSI are also a good option for challenging substrates.[7]
Q3: How do I choose the right base and solvent for this reaction?
A3: The choice of base and solvent is crucial and often needs to be empirically optimized.
-
Bases: A common choice is a moderately strong inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and have been shown to be effective for similar substrates.[6][8][9] Stronger bases might not be as efficient, and care should be taken with base-sensitive functional groups.[10]
-
Solvents: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[11] Common solvent systems include:
Q4: My reaction is not going to completion, and I see starting material remaining. What should I do?
A4: If the reaction stalls, consider the following:
-
Increase Temperature: Gently increasing the reaction temperature can sometimes drive the reaction to completion.
-
Increase Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) might be necessary.
-
Check Reagent Quality: Ensure that your boronic acid is not degraded (protodeboronated) and that your solvent is anhydrous and properly degassed.
-
Switch Catalyst System: If the problem persists, the current catalyst may not be suitable. Switching to a more active catalyst system, such as one with a Buchwald ligand, is a good troubleshooting step.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (oxidation, inhibition).2. Poor reagent solubility.3. Unsuitable reaction conditions (temperature, base, solvent).4. Degraded boronic acid. | 1. Ensure thorough degassing of the reaction mixture. Switch to a more robust catalyst system (e.g., Pd(OAc)₂/SPhos).2. Try a different solvent system (e.g., Dioxane/H₂O, DMF).3. Screen different bases (K₃PO₄, Cs₂CO₃) and increase the reaction temperature.4. Use fresh, high-quality boronic acid or consider using the corresponding boronic ester (e.g., pinacol ester). |
| Significant Amount of Homocoupling Product (Biaryl from Boronic Acid) | 1. Presence of oxygen.2. Sub-optimal catalyst or conditions. | 1. Improve degassing technique. Ensure an inert atmosphere is maintained throughout the reaction.2. Screen different palladium catalysts and ligands. Sometimes a change in solvent can minimize this side reaction. |
| Protodeboronation of Boronic Acid (Boronic acid is converted to the corresponding arene) | 1. Reaction conditions are too harsh (high temperature, prolonged reaction time).2. Presence of excess water or protic sources. | 1. Lower the reaction temperature or shorten the reaction time.2. Use a boronic ester instead of the boronic acid, as they are often more stable. Ensure solvents are anhydrous where appropriate. |
| Dehalogenation of this compound | 1. Presence of impurities that act as a hydride source.2. Certain catalyst/ligand combinations may favor this pathway. | 1. Purify starting materials and ensure high-purity solvents.2. Experiment with different phosphine ligands or catalyst systems. |
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of a Structurally Similar Substrate (2-Amino-6-bromobenzothiazole)
| Entry | Aryl Boronic Acid | Solvent/H₂O (4:1) | Yield (%) |
| 1 | Tolylboronic acid | Toluene | Moderate |
| 2 | 4-Methoxyphenylboronic acid | DMF | 64 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | 1,4-Dioxane | High |
Data adapted from a study on 2-amino-6-bromobenzothiazole, which is expected to have similar reactivity.[8][12][13]
Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Challenging Amino-substituted Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Expected Performance |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent[7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High[7] |
| CataCXium A Pd G3 | Buchwald-type | Cs₂CO₃ | 1,4-Dioxane/H₂O | High[6] |
| Pd-PEPPSI | NHC | K₃PO₄ | Toluene/H₂O | High[7] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific aryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene) and degassed water (4:1 ratio)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 4 mL of 1,4-dioxane) followed by degassed water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture at a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Visualizations
A troubleshooting workflow for low-yield Suzuki coupling reactions.
The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
side reactions of the amino group in 2-Amino-6-bromobenzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-bromobenzoxazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the amino group of this compound during N-acylation?
A1: The primary side reaction during N-acylation of this compound is diacylation , where the acylating agent reacts twice with the primary amine to form a diacyl-substituted product. This is more likely to occur with highly reactive acylating agents (e.g., acyl chlorides) and when an excess of the acylating agent or a strong base is used. Another potential side reaction is O-acylation of any residual starting material from the synthesis of the benzoxazole, such as 2-amino-5-bromophenol, if it is present as an impurity.
Q2: How can I prevent diacylation during N-acylation reactions?
A2: To minimize diacylation, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05 to 1.2 equivalents) of the acylating agent.
-
Choice of Reagents: Employ less reactive acylating agents, such as acid anhydrides or activated esters, instead of acyl chlorides.
-
Reaction Conditions: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to control the reaction rate.
-
Base Selection: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), or a weaker base like pyridine, to avoid promoting over-acylation.
Q3: I am observing over-alkylation (di- and tri-alkylation) during N-alkylation of this compound. How can I achieve mono-alkylation?
A3: Over-alkylation is a common issue when reacting primary amines with alkyl halides[1]. To favor mono-alkylation, you can:
-
Use a Large Excess of the Amine: While not always practical with valuable substrates, using a large excess of the this compound can increase the statistical probability of the alkylating agent reacting with an unalkylated amine.
-
Employ a Protecting Group Strategy: Protect the amino group with a suitable protecting group (e.g., Boc), perform the alkylation on the resulting secondary amine (if desired), and then deprotect.
-
Use Alternative Alkylating Agents: Consider reductive amination with an aldehyde or ketone, which is often more selective for mono-alkylation.
-
Control Reaction Conditions: Use a less polar solvent and a milder base to reduce the reactivity of the system.
Q4: Can the benzoxazole ring open under certain reaction conditions?
A4: Yes, the benzoxazole ring can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under harsh acidic or basic conditions, or in the presence of strong nucleophiles[2][3]. For 2-aminobenzoxazoles, the ring is generally more stable. However, prolonged heating in strong aqueous acid or base could potentially lead to hydrolysis to form 2-amino-5-bromophenol derivatives.
Q5: Are there any known incompatible solvents or reagents with this compound?
A5: At elevated temperatures, dimethylformamide (DMF) can be a source of formylation, leading to the formation of an N-formyl side product[4][5]. Strong oxidizing agents should be used with caution as they can potentially lead to dimerization or degradation of the aromatic system[6].
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of mono-acylated product with significant starting material remaining. | Incomplete reaction. | Increase reaction time, temperature, or use a more efficient activating agent for the carboxylic acid (e.g., HATU, HOBt/EDC). |
| Low yield with the presence of a higher molecular weight byproduct. | Diacylation. | Reduce the equivalents of the acylating agent, lower the reaction temperature, and use a weaker base. |
| Complex mixture of products observed by TLC or LC-MS. | Decomposition of starting material or product. | Lower the reaction temperature and ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. Check the stability of your acylating agent under the reaction conditions. |
Issue 2: Multiple Products in N-Alkylation Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| Mixture of mono-, di-, and sometimes quaternary ammonium salts. | Over-alkylation. | Use a larger excess of the amine, or switch to a reductive amination protocol. Protecting the amine before alkylation is also a reliable strategy. |
| Formation of an unexpected product with a mass corresponding to formylation. | Reaction with DMF solvent. | If using DMF at high temperatures, switch to a different solvent like DMA, NMP, or dioxane.[4][5] |
Issue 3: Failure of Amine Protection (e.g., Boc Protection)
| Symptom | Possible Cause | Troubleshooting Step |
| No reaction or very slow conversion. | Insufficiently basic conditions; low reactivity of the amine. | The amino group of 2-aminobenzoxazoles can be less nucleophilic than simple anilines. Use a stronger base like sodium hydroxide or DMAP with Boc-anhydride[7][8]. |
| Formation of multiple products. | Side reactions of the protecting group. | Ensure the reaction temperature is controlled. For Fmoc protection with Fmoc-Cl in aqueous media, hydrolysis of the protecting group can be a side reaction[9]. Consider using Fmoc-OSu. |
Experimental Protocols
Protocol 1: Mono-N-Acylation of this compound
This protocol aims to minimize diacylation.
-
Dissolve this compound: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add Base: Add 1.2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Cool the Mixture: Cool the reaction mixture to 0 °C using an ice bath.
-
Add Acylating Agent: Slowly add a solution of 1.1 equivalents of the acylating agent (e.g., acyl chloride or acid anhydride) in the same solvent.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc Protection of this compound
This protocol is for the protection of the primary amino group.
-
Dissolve Amine: Dissolve 1 equivalent of this compound in a mixture of dioxane and water (e.g., 1:1 ratio).
-
Add Base: Add 2 equivalents of sodium hydroxide.
-
Add Boc-Anhydride: Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Stir the mixture vigorously at room temperature overnight.
-
Work-up: Extract the reaction mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can often be used without further purification. If necessary, it can be purified by crystallization or column chromatography.
Visualizations
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Amino-6-bromobenzoxazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-Amino-6-bromobenzoxazole via recrystallization. Below, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and solubility data to facilitate your purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue can arise from a few factors:
-
Inappropriate Solvent: The solvent you have selected may not be suitable for this compound. This compound possesses both polar (amino group) and non-polar (brominated benzoxazole ring) characteristics. If the compound has very low solubility even at the solvent's boiling point, a different solvent or a mixed solvent system should be considered.
-
Insufficient Solvent: Ensure you are using an adequate amount of hot solvent. Add the solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.[1]
-
Solution: If insolubility persists, consider switching to a more polar solvent. For instance, if you are using a non-polar solvent, trying a more polar one like ethanol or methanol is a good next step. A mixed solvent system, such as ethanol-water, can also be effective.
Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?
A2: "Oiling out" is a common problem in recrystallization and can be caused by several factors:[2]
-
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution is Too Concentrated: If the solution is supersaturated, the compound may come out of solution at a temperature above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can also lead to oil formation instead of crystals.
Solutions:
-
Add More Solvent: Reheat the solution until the oil redissolves and then add a small amount of additional hot solvent to decrease the concentration.[2] Allow the solution to cool more slowly.
-
Slow Cooling: To encourage crystal formation over oiling out, allow the solution to cool to room temperature slowly. You can insulate the flask to slow the cooling rate further. Once at room temperature, the flask can be moved to an ice bath to maximize yield.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[2]
-
Seeding: If you have a pure crystal of this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.[3]
Q3: No crystals are forming, even after the solution has cooled for an extended period. What can I do?
A3: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[4]
-
Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.
-
Supersaturation: Sometimes, a solution can become supersaturated and require a nucleation point to begin crystallization.[4]
Solutions:
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[3]
-
Reduce Solvent Volume: If inducing crystallization is unsuccessful, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow the solution to cool again.[3][4]
-
Cooling: Ensure the solution has been adequately cooled. Placing the flask in an ice bath can sometimes be necessary to induce crystallization.
Q4: The recrystallized product is still colored. How can I obtain a colorless product?
A4: A colored product indicates the presence of impurities.
-
Solution: To remove colored impurities, you can use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly. A second recrystallization may also be necessary to achieve a colorless product.
Q5: The final yield of my purified this compound is very low. What went wrong?
A5: A low yield can be attributed to several factors during the recrystallization process:[3]
-
Using too much solvent: This is a common cause of low recovery as a significant portion of the product will remain in the mother liquor.[1][3]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield.
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can lead to the dissolution of some of the purified product.[1]
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
Pre-heat Funnel: To prevent premature crystallization during hot filtration, pre-heat the funnel and the receiving flask.
-
Minimal Cold Solvent Wash: Wash the crystals with a minimal amount of ice-cold solvent.
-
Sufficient Cooling: Allow the solution to cool to room temperature undisturbed and then place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the solubility of the structurally similar 2-Amino-6-bromobenzothiazole, good starting solvents to screen are ethanol and methanol.[5] A mixed solvent system, such as ethanol/water, could also be effective. The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature and below.
Q2: What is the expected melting point of pure this compound?
Q3: What are potential impurities in my this compound sample?
A3: Potential impurities will depend on the synthetic route used. If the compound is synthesized from 4-bromo-2-aminophenol and cyanogen bromide, unreacted starting materials could be present. Other potential impurities could include byproducts from the reaction or residual solvents from the synthesis.
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide to potential solvents based on the properties of the analogous compound, 2-Amino-6-bromobenzothiazole.[5][7]
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Ethanol | Sparingly Soluble | Soluble | A good candidate for recrystallization. |
| Methanol | Soluble | Very Soluble | May be too soluble for good recovery unless used in a mixed solvent system.[5] |
| Water | Insoluble | Sparingly Soluble | May be useful as an anti-solvent in a mixed solvent system with a more soluble solvent like ethanol or methanol. |
| Acetone | Sparingly Soluble | Soluble | Another potential solvent for recrystallization. |
| Hexane | Insoluble | Insoluble | Unlikely to be a suitable solvent. |
| Dichloromethane | Sparingly Soluble | Soluble | May be a suitable solvent, but its volatility requires careful handling. |
| DMSO | Soluble | Very Soluble | Generally used for dissolving compounds for biological assays, not ideal for recrystallization due to its high boiling point.[8] |
Experimental Protocol
This protocol provides a general methodology for the recrystallization of this compound. The optimal solvent and volumes may need to be determined experimentally on a small scale first.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Two Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass rod
Methodology:
-
Solvent Selection: If the optimal solvent is not known, perform a small-scale test. Place a small amount of the crude material in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust) or if activated charcoal was used for decolorization, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to avoid premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-amino-6-bromo-1,3- Benzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chromatographic Purification of 2-Amino-6-bromobenzoxazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 2-Amino-6-bromobenzoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A: Silica gel is the most widely used stationary phase for the purification of this compound and its derivatives. Its polarity is well-suited for separating these moderately polar heterocyclic compounds from common reaction impurities.
Q2: How do I select an appropriate mobile phase (eluent) for column chromatography?
A: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a silica gel Thin-Layer Chromatography (TLC) plate. A common and effective starting point is a mixture of a non-polar solvent like hexanes (Hex) and a more polar solvent like ethyl acetate (EtOAc).[1][2] You can systematically increase the proportion of ethyl acetate to increase the polarity of the eluent and move the compound further up the plate. For highly polar derivatives, a small percentage of methanol (MeOH) in dichloromethane (DCM) may be necessary.[3]
Q3: My compound is streaking or tailing on the TLC plate. What is the cause and how can I fix it?
A: Tailing is often observed with amine-containing compounds like 2-aminobenzoxazoles due to strong interactions with the acidic silanol groups on the silica gel surface. To resolve this, add a small amount (0.5-2%) of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to your mobile phase.[3] This will neutralize the acidic sites on the silica and result in more symmetrical, compact spots.
Q4: My compound remains at the baseline (Rf = 0) on the TLC plate, even with 100% ethyl acetate. What should I do?
A: If your compound is too polar to move with standard solvent systems, you will need to use a more polar mobile phase. A good next step is to try a gradient of methanol in dichloromethane (e.g., 1-10% MeOH in DCM).[3] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel stationary phase.[3]
Q5: I am getting poor separation between my desired product and a closely-running impurity. How can I improve the resolution?
A: To improve separation (resolution), you can:
-
Optimize the Mobile Phase: Test different solvent systems. Sometimes switching one component (e.g., using diethyl ether instead of ethyl acetate) can alter the selectivity and improve separation.
-
Use a Slower Gradient: If using automated flash chromatography, a shallower solvent gradient will increase the separation between peaks.
-
Increase the Column Length/Silica Amount: For manual columns, using a higher ratio of silica gel to your crude sample (e.g., increasing from 50:1 to 100:1 by weight) provides more surface area for interaction and can enhance separation.[4]
Q6: My crude product has poor solubility in the non-polar mobile phase used to start the column. How should I load it?
A: If your sample does not dissolve in the initial, non-polar eluent, you should use a "dry loading" technique. First, dissolve your crude material in a minimal amount of a strong solvent (like methanol or dichloromethane) in a separate flask. Add a small amount of silica gel to this solution and then evaporate the solvent completely under reduced pressure. This will leave your compound adsorbed onto the silica. You can then carefully add this dry, silica-adsorbed sample to the top of your packed column.[5]
Q7: Is it possible to use reversed-phase chromatography for these compounds?
A: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, especially for highly polar derivatives that are difficult to purify using normal-phase (silica) chromatography.[6] In reversed-phase, the mobile phase is polar (e.g., water/acetonitrile or water/methanol), and increasing the organic solvent content will increase the elution strength.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Elution of Compound | 1. Mobile phase is not polar enough.2. Compound is strongly adsorbed to the silica. | 1. Gradually increase the polarity of the mobile phase (e.g., increase % EtOAc in Hexanes, or add MeOH to DCM).2. Add a basic modifier like triethylamine (TEA) to the eluent to disrupt strong acid-base interactions.[3] |
| Poor Separation / Overlapping Peaks | 1. Inappropriate mobile phase selectivity.2. Column is overloaded with sample.3. Column was packed improperly (cracks/channels). | 1. Re-screen for a better mobile phase using TLC. Try different solvent combinations.2. Reduce the amount of crude material loaded. Use a higher silica-to-sample ratio (e.g., >70:1).[4]3. Repack the column carefully, ensuring a homogenous slurry and a level bed. |
| Streaking/Tailing of Bands | 1. Strong interaction between the basic amine group and acidic silica.2. Sample is degrading on the column. | 1. Add 0.5-2% triethylamine or ammonia to the mobile phase.[3]2. Run the column more quickly or consider a less acidic stationary phase like alumina. |
| Product Elutes Too Quickly | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Cracked or Dry Column Bed | 1. Column was allowed to run dry.2. Heat generated from adsorbing a very polar sample. | 1. Always keep the silica bed covered with solvent. Never let the solvent level drop below the top of the silica.2. Use the dry loading method for highly polar samples to dissipate heat.[5] |
Experimental Protocols
Protocol 1: Mobile Phase Selection using Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Solvent Systems: Prepare small volumes of different solvent systems in separate developing chambers (e.g., beakers covered with a watch glass). Start with low polarity and incrementally increase it. (See Table 1).
-
Development: Place the TLC plate in a chamber. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The ideal solvent system will show the desired product with an Rf value between 0.2 and 0.4, and good separation from major impurities. If tailing is observed, add 1% triethylamine to the chosen solvent system and re-run the TLC.
Protocol 2: Flash Column Chromatography Purification (Silica Gel)
-
Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is to use a 40:1 to 100:1 weight ratio of silica gel to the crude sample.[4]
-
Packing the Column:
-
Add a small plug of glass wool or a frit to the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[5]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[4]
-
Add another thin layer of sand on top of the packed silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and carefully pipette it onto the top layer of sand.[5]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a strong solvent, add silica gel (approx. 1-2 times the sample weight), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle, steady air pressure to begin eluting the sample.
-
If a gradient elution is needed, start with the low-polarity solvent system and gradually introduce the higher-polarity system.
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Quantitative Data Summary
Table 1: Typical Starting Solvent Systems for TLC Analysis
| Polarity | Solvent System | Typical Use Case |
| Low | 10% Ethyl Acetate in Hexanes | Non-polar impurities |
| Medium | 20-50% Ethyl Acetate in Hexanes | Moderately polar compounds, good starting range[3] |
| High | 100% Ethyl Acetate | Polar compounds[3] |
| Very High | 5-10% Methanol in Dichloromethane | Very polar compounds that do not move in EtOAc[3] |
Table 2: General Parameters for Flash Column Chromatography
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard for most organic purifications. |
| Silica:Sample Ratio (w/w) | 40:1 to 100:1 | Higher ratio improves separation for difficult mixtures.[4] |
| Target Product Rf (on TLC) | 0.2 - 0.4 | Provides optimal resolution and reasonable elution time. |
| Basic Additive (if needed) | 0.5 - 2% Triethylamine | Prevents tailing of basic amine compounds.[3] |
| Loading Method | Dry Loading | Recommended for samples with poor solubility in the eluent.[5] |
Visual Guides
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common chromatography issues.
References
dealing with impurities in 2-Amino-6-bromobenzoxazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-bromobenzoxazole. The information is designed to help you identify and resolve common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities encountered during the synthesis of this compound from 2-amino-5-bromophenol and cyanogen bromide include:
-
Unreacted 2-amino-5-bromophenol: The starting material may not have fully reacted.
-
Over-brominated species: Products with additional bromine atoms on the benzoxazole ring can form, particularly if there is an excess of the brominating agent or harsh reaction conditions.
-
Hydrolyzed intermediates: Cyanogen bromide can hydrolyze to form cyanic acid or other reactive species that can lead to byproducts.
-
Polymeric materials: Under certain conditions, starting materials or intermediates can polymerize.
Q2: My reaction to synthesize this compound is not going to completion. What are the possible causes?
A2: Incomplete conversion can be due to several factors:
-
Insufficient reagent: The molar ratio of cyanogen bromide to 2-amino-5-bromophenol may be too low.
-
Low reaction temperature: The activation energy for the cyclization may not be reached.
-
Poor solvent choice: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture with slow kinetics.
-
Deactivation of reagents: Moisture can deactivate the cyanogen bromide.
Q3: I am observing a significant amount of a hard-to-remove, dark-colored byproduct. What is it likely to be and how can I avoid it?
A3: Dark-colored byproducts are often polymeric materials resulting from side reactions of the starting materials or intermediates, especially at elevated temperatures. To minimize their formation:
-
Maintain a controlled reaction temperature.
-
Ensure efficient stirring to prevent localized overheating.
-
Use a purified grade of 2-amino-5-bromophenol.
Q4: What are the recommended methods for purifying crude this compound?
A4: The most effective purification techniques are:
-
Recrystallization: This is often the first and most effective method for removing the bulk of impurities. A suitable solvent system needs to be determined empirically, but ethanol, methanol, or mixtures with water are good starting points.
-
Column chromatography: For removing impurities with similar polarity to the product, silica gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. | Increased consumption of starting material and higher product yield. |
| Suboptimal Reagent Ratio | Ensure a slight excess of cyanogen bromide (e.g., 1.1 to 1.2 equivalents) is used to drive the reaction to completion. | Improved conversion of the limiting reagent (2-amino-5-bromophenol). |
| Inefficient Mixing | Use a magnetic stirrer and a suitably sized flask to ensure the reaction mixture is homogeneous. | Consistent reaction throughout the mixture, leading to a better yield. |
| Product Loss During Workup | During extraction, ensure the correct pH to minimize the solubility of the product in the aqueous phase. Perform multiple extractions with a smaller volume of organic solvent for better recovery. | Minimized loss of product into the aqueous layer, resulting in a higher isolated yield. |
Issue 2: Presence of Persistent Impurities in the Final Product
| Impurity Type | Identification Method | Troubleshooting and Removal Strategy |
| Unreacted 2-amino-5-bromophenol | HPLC, TLC (will have a different Rf value), 1H NMR (characteristic aromatic signals). | Recrystallization from a suitable solvent system. If unsuccessful, perform column chromatography. |
| Over-brominated Byproducts | Mass Spectrometry (will show a higher molecular weight corresponding to additional bromine atoms), 1H NMR (different aromatic splitting pattern). | Optimize the stoichiometry of the brominating agent in the synthesis of the starting material. For removal, column chromatography is typically required. |
| Polymeric Byproducts | Insoluble, often dark-colored material. Broad signals in 1H NMR. | Filter the crude product solution before recrystallization. Optimize reaction conditions (lower temperature, shorter reaction time) to prevent their formation. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-5-bromophenol
-
Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)
-
Methanol (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromophenol (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Analytical Method: Purity Assessment by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Logical troubleshooting workflow for this compound reactions.
Validation & Comparative
A Comparative Analysis of 2-Amino-6-bromobenzoxazole and 2-Amino-6-chlorobenzoxazole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-aminobenzoxazole scaffold is a cornerstone for the development of novel therapeutic agents due to its wide spectrum of biological activities. Strategic modifications to this core structure, such as halogen substitution at the 6-position, can significantly influence its pharmacological profile. This guide provides a comparative overview of two such analogs: 2-Amino-6-bromobenzoxazole and 2-Amino-6-chlorobenzoxazole, presenting available data on their biological activities, experimental protocols, and potential mechanisms of action to aid researchers and scientists in drug discovery and development.
Data Presentation: A Comparative Overview
Direct comparative studies evaluating the biological activities of this compound and 2-Amino-6-chlorobenzoxazole in the same assays are limited in the currently available scientific literature. However, by compiling data from various studies on these and structurally related compounds, a general trend can be inferred. The following table summarizes the reported biological activities.
| Compound | Biological Activity | Target/Assay | Quantitative Data | Reference |
| This compound | Urease Inhibition | Jack bean urease | IC₅₀: 28.4 µg/mL | [1] |
| Nitric Oxide Scavenging | Griess reagent method | IC₅₀: 57.8 µg/mL | [1] | |
| 2-Amino-6-chlorobenzoxazole | Antitubercular | Mycobacterium tuberculosis | Reduced biological activity compared to other analogs | [2] |
Note: The data for this compound is based on studies of the corresponding benzothiazole analog, 2-Amino-6-bromobenzothiazole, which shares significant structural similarity. The information for 2-Amino-6-chlorobenzoxazole is from a study that noted a general reduction in activity for chloro-substituted benzoxazoles against Mycobacterium tuberculosis.[2]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the comparison of biological data. Below are generalized protocols for key biological assays relevant to the evaluation of 2-aminobenzoxazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5000 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubate for another 24-72 hours.
-
Remove the medium and add 100 µL of MTT solution to each well. Incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a common technique for determining MIC.[5][6]
Materials:
-
Bacterial or fungal strains
-
Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Sterile test tubes
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the nutrient broth in a series of test tubes.
-
Inoculate each tube with a standardized suspension of the microorganism.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and DMSO).
-
Incubate the tubes at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound and 2-Amino-6-chlorobenzoxazole are not yet fully elucidated, research on the broader class of 2-aminobenzoxazole and 2-aminobenzothiazole derivatives suggests several potential mechanisms of action.
Anticancer Activity
Many benzoxazole and benzothiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-6-bromobenzoxazole: An Evaluation of Traditional and Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key heterocyclic scaffolds is paramount. 2-Amino-6-bromobenzoxazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methods. This guide provides a detailed comparison of two primary synthetic routes: the classical cyanogen bromide (BrCN) method and a modern approach utilizing the safer cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).
This comparison focuses on key performance indicators, including reaction yield, safety, and operational complexity, providing the necessary data for an informed selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Cyanogen Bromide (BrCN) | Method 2: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |
| Starting Material | 4-bromo-2-aminophenol | 4-bromo-2-aminophenol |
| Reagent | Cyanogen bromide (BrCN) | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·Et₂O |
| Toxicity Profile | Highly Toxic | Non-hazardous cyanating agent |
| Reaction Conditions | Typically aqueous conditions, reflux | Anhydrous 1,4-dioxane, reflux |
| Reaction Time | Shorter (minutes to a few hours) | Longer (24-30 hours) |
| Reported Yield Range | Good to Excellent (for analogous compounds) | Moderate to Good (45-60% for analogous compounds)[1] |
| Work-up | Neutralization, extraction | Quenching with NaHCO₃, extraction |
| Safety Considerations | Requires stringent handling protocols due to the high toxicity of BrCN. | Requires standard laboratory precautions for handling Lewis acids. |
Visualizing the Synthetic Pathways
The synthesis of this compound from its precursor, 4-bromo-2-aminophenol, can be visualized as a two-step process. The first step involves the synthesis of the aminophenol precursor, followed by the crucial cyclization step to form the benzoxazole ring.
Figure 1: General workflow for the synthesis and validation of this compound.
Experimental Protocols
Precursor Synthesis: 4-bromo-2-aminophenol
A common and efficient method for the preparation of 4-bromo-2-aminophenol is the reduction of 2-nitro-4-bromophenol.
Materials:
-
2-nitro-4-bromophenol
-
Methanol
-
Fe-Cr modified Raney-Ni catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 2-nitro-4-bromophenol in methanol.
-
Add the Fe-Cr modified Raney-Ni catalyst to the solution.
-
Carry out the hydrogenation reaction under normal pressure by bubbling hydrogen gas through the mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-aminophenol, which can be further purified by recrystallization or column chromatography.
Note: This procedure is adapted from a patented method for the synthesis of 4-bromo-2-aminophenol, which reports high yields (up to 90%) and purity (up to 99.5%).[2][3]
Method 1: Synthesis of this compound using Cyanogen Bromide (BrCN)
This classical method is known for its efficiency but requires extreme caution due to the high toxicity of cyanogen bromide.
Materials:
-
4-bromo-2-aminophenol
-
Cyanogen bromide (BrCN)
-
Water or an appropriate aqueous solvent system
Procedure:
-
To a solution of cyanogen bromide in water, add 4-bromo-2-aminophenol.[4]
-
Reflux the resulting mixture for a specified period (typically monitored by TLC, often complete within minutes to a few hours).[4]
-
After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).[4]
-
The precipitated solid is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Figure 2: Experimental workflow for the synthesis of this compound using cyanogen bromide.
Method 2: Synthesis of this compound using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This modern approach offers a safer alternative to the use of cyanogen bromide.
Materials:
-
4-bromo-2-aminophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
1,4-Dioxane (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-2-aminophenol (1 equivalent) and NCTS (1.5 equivalents) in anhydrous 1,4-dioxane.[5]
-
Add boron trifluoride diethyl etherate (2 equivalents) dropwise to the solution.[5]
-
Reflux the reaction mixture for 24-30 hours, monitoring its progress by TLC.[5]
-
After completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.[5]
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain this compound.
Figure 3: Experimental workflow for the synthesis of this compound using NCTS.
Conclusion
The choice between the classical cyanogen bromide method and the modern NCTS approach for the synthesis of this compound hinges on a trade-off between reaction time, yield, and, most importantly, safety. While the BrCN method may offer a faster route with potentially higher yields, the extreme toxicity of the reagent necessitates specialized handling procedures and poses significant safety risks.
Conversely, the NCTS method provides a much safer and more environmentally benign alternative, albeit with longer reaction times and potentially more moderate yields. For research environments where safety is a primary concern and access to specialized handling facilities for highly toxic reagents is limited, the NCTS method presents a more practical and responsible choice. The development of such safer synthetic methodologies is crucial for the advancement of sustainable and secure practices in chemical and pharmaceutical research.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 3. Preparation method of 4-bromo-2-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
A Comparative Spectroscopic Guide to 2-Amino-6-bromobenzoxazole and Its Derivatives for Drug Discovery Professionals
This publication provides a detailed comparative analysis of the spectroscopic properties of 2-Amino-6-bromobenzoxazole and its derivatives, crucial scaffolds in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource of experimental data and methodologies to facilitate the identification and characterization of these compounds. While comprehensive spectroscopic data for this compound is not extensively available in the public domain, this guide compiles known data for its closely related derivatives to provide a valuable comparative framework.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for derivatives of 2-aminobenzoxazole. The data for this compound is largely inferred from trends observed in related halogenated and substituted benzoxazoles due to the limited availability of direct experimental values in published literature.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | DMSO-d₆ | Expected aromatic protons between 7.0-8.0 ppm; amino protons as a broad singlet. | Data not readily available. |
| 2-Amino-5-chlorobenzoxazole [1] | - | Data not readily available. | Data not readily available. |
| 2-Amino-5-nitrobenzoxazole | - | Data not readily available. | Data not readily available. |
| 2-Amino-6-bromobenzothiazole (Sulfur Analog for comparison)[2] | CDCl₃ / DMSO-d₆ | (CDCl₃): 5.44 (s, 2H, NH₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H) | (DMSO-d₆): 119.0, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75 |
Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis (λmax, nm) |
| This compound | Expected N-H, C=N, C-O, and C-Br stretches. | Expected [M]+ and characteristic fragmentation. | Data not readily available. |
| 2-Amino-5-chlorobenzoxazole [1] | Data not readily available. | [M]+ at 168.58 | Data not readily available. |
| 2-Amino-5-nitrobenzophenone (Related structure)[3][4] | - | [M]+ at 242.2 | 236, 359 |
| 2-Amino-6-bromobenzothiazole (Sulfur Analog for comparison)[2] | 3315, 3012, 2835, 1580, 1476, 1261, 920, 742, 512 | [M]+ at 229.10 | Data not readily available. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are general protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Small Organic Molecules [5][6][7]
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound without reacting with it.
-
Filtering: If any solid particles are present, filter the solution or carefully transfer the supernatant to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. For quantitative ¹H NMR, ensure a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) is used. For ¹³C NMR of non-protonated carbons, a longer acquisition time and a smaller pulse angle (e.g., 30°) may be necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR Analysis of Solid Samples (KBr Pellet Method) [8][9][10]
-
Sample Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid sample to a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and mix intimately with the sample.
-
Pellet Formation: Transfer the mixture to a pellet-forming die and apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) of Heterocyclic Compounds [11][12][13]
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis Spectroscopy of Aromatic Compounds [14][15][16]
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble. Common solvents include ethanol, methanol, and cyclohexane.
-
Sample Preparation: Prepare a stock solution of the compound of a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Spectral Acquisition: Fill a clean cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance values.
Signaling Pathway and Experimental Workflow Visualization
2-Aminobenzoxazole derivatives have been identified as potent inhibitors of various kinases, playing a crucial role in cancer research. A significant target is the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers, leading to uncontrolled cell proliferation and survival.[17][18][19][20][21] The diagram below illustrates the inhibitory effect of 2-aminobenzoxazole derivatives on this critical cancer-related pathway.
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel synthesized compound, such as a 2-aminobenzoxazole derivative.
References
- 1. Zoxazolamine | C7H5ClN2O | CID 6103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 3. 2-Amino-5-nitrobenzophenone | C13H10N2O3 | CID 15681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.latech.edu [chem.latech.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. edinst.com [edinst.com]
- 11. Electrospray Ionization Mass Spectrometry Methodology | FSU Office of Research [research.fsu.edu]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. pubs.acs.org [pubs.acs.org]
- 16. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
Comparative Docking Analysis of 2-Aminobenzoxazole Analogs: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, this guide provides a comparative analysis of the molecular docking performance of 2-aminobenzoxazole analogs and related benzothiazole derivatives. The data presented herein, summarized from various studies, offers insights into the potential of these scaffolds for targeting a range of biological macromolecules.
The 2-aminobenzoxazole and its isosteric 2-aminobenzothiazole core structures are recognized as privileged scaffolds in medicinal chemistry.[1][2][3] Analogs derived from these parent molecules have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Molecular docking studies are a crucial in-silico tool for predicting the binding affinities and interaction patterns of these analogs with their respective protein targets, thereby guiding the design of more potent and selective drug candidates.
Comparative Docking Performance of Benzothiazole Analogs
The following table summarizes the docking scores of various 2-aminobenzothiazole analogs against different protein targets. A lower docking score generally indicates a higher binding affinity.
| Analog/Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| 2-Amino-6-bromobenzothiazole | Urease | - (IC50: 28.4 µg/mL) | [4] |
| 6-phenylbenzo[d]thiazol-2-amine | Urease | - (IC50: 26.35 µg/mL) | [4] |
| 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine | Nitric Oxide Scavenging | - (IC50: 38.9 µg/mL) | [4] |
| Hybrid molecule 2E (BZT linked to hydroxamic acid by p-aminobenzoic acid) | HDAC8 (PDB ID: 1T69) | -9.460 | |
| SAHA (standard) | HDAC8 (PDB ID: 1T69) | - | |
| Analog A14 | GABA-AT | -6.6 | [5] |
| Vigabatrin (standard) | GABA-AT | -5.2 | [5] |
| Analog A14 | NavMs | -5.0 | [5] |
| Lamotrigine (standard) | NavMs | - | [5] |
| Compound BTC-j | DNA gyrase (PDB: 3G75) | - (MIC: 3.125-12.5 µg/mL) | [6] |
Experimental Protocols in Docking Studies
The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow.
General Molecular Docking Workflow:
A typical molecular docking protocol involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the ligand analogs are drawn and converted to 3D structures, followed by energy minimization.
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for favorable binding poses of the ligand.
-
Docking Simulation: The docking software, such as AutoDock Vina or GLIDE, systematically samples different conformations and orientations of the ligand within the defined grid box.[1] A scoring function is used to estimate the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.
For instance, in the study of hybrid molecules targeting HDAC8, computational methods were employed using the SwissADME server to predict ADME parameters alongside molecular docking. Similarly, the investigation of novel 2-aminobenzothiazole compounds as anticancer agents involved docking new compounds in the adenosine triphosphate (ATP) binding domain of the PI3Kγ enzyme (PDB code: 7JWE).[3]
Caption: A generalized workflow for comparative molecular docking studies.
Signaling Pathways and Broader Biological Context
The diverse biological activities of 2-aminobenzoxazole and benzothiazole analogs stem from their ability to interact with a wide range of protein targets involved in various signaling pathways. For example, their potential as anticancer agents is highlighted by their interaction with targets like histone deacetylases (HDACs), phosphoinositide 3-kinases (PI3Ks), and the p53 pathway.[2][3] The inhibition of these targets can disrupt cancer cell growth, proliferation, and survival.
Caption: Potential signaling pathways modulated by 2-aminobenzoxazole analogs.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells [mdpi.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-bromobenzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-bromobenzoxazole scaffold has emerged as a promising framework in medicinal chemistry, demonstrating potent inhibitory activity against various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their efficacy as inhibitors of the Sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2) and Kinase Insert Domain Receptor (KDR). The information presented is supported by quantitative experimental data to aid in the rational design of novel therapeutics.
Comparative Biological Activity: A Quantitative Overview
The biological potency of this compound derivatives is significantly influenced by the nature of substituents at the 2-amino position and modifications to the benzoxazole core. The following tables summarize the quantitative data from key studies to facilitate a clear comparison of their inhibitory activities.
Table 1: Inhibitory Activity of 2-Aminobenzoxazole Derivatives against Spns2 [1][2][3][4]
| Compound ID | Modifications to this compound Core | IC50 (nM) |
| SLF1081851 (16d) | Oxadiazole linker, primary amine head group | Modest Potency |
| SLB1122168 (33p) | Fused heterocycle with a pyrrolidine head group and a decyl tail | 94 ± 6 |
IC50 values represent the concentration of the compound required to inhibit 50% of Spns2-mediated S1P release.
Table 2: Inhibitory Activity of Amino-benzoxazole Derivatives against KDR and Cancer Cell Lines [5]
| Compound ID | KDR IC50 (µM) | MCF-7 IC50 (µM) | A549 Inhibition (%) at 10 µM |
| 1 | 6.855 | - | - |
| 16 | - | 6.98 | 79.42 |
| 17 | - | 11.18 | 85.81 |
MCF-7 is a breast cancer cell line. A549 is a lung cancer cell line.
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features that govern the inhibitory activity of this compound derivatives:
-
For Spns2 Inhibition: A significant increase in potency was observed when modifying the 2-aminobenzoxazole scaffold. Specifically, the incorporation of a fused heterocycle bearing a pyrrolidine head group and a long hydrophobic decyl tail (as in SLB1122168) led to a potent inhibitor with an IC50 of 94 nM.[1][2][3][4] This suggests that both the heterocyclic head group and the lipophilic tail are crucial for effective binding to Spns2.
-
For KDR Inhibition and Anticancer Activity: While the specific substitutions on the 2-aminobenzoxazole core for the top-performing compounds were not fully detailed in the abstract, the results indicate that specific aminobenzoxazole derivatives exhibit potent KDR inhibition and antiproliferative activity against cancer cell lines.[5] For instance, compound 1 showed the highest inhibitory activity against KDR with an IC50 of 6.855 µM.[5] Compounds 16 and 17 were particularly effective against MCF-7 and A549 cancer cells, suggesting that the aminobenzoxazole scaffold is a viable starting point for the development of novel anticancer agents.[5]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the comparison of biological data. Below are generalized protocols for the key biological assays cited.
Spns2-mediated S1P Release Assay [1][2][3][4]
-
Cell Culture: HeLa cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds for a specified period.
-
S1P Release Measurement: The concentration of S1P released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of S1P release is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
KDR Inhibition Assay [5]
-
Enzyme and Substrate Preparation: Recombinant human KDR enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an assay buffer.
-
Compound Incubation: The KDR enzyme is pre-incubated with various concentrations of the test compounds.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a set time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system.
-
Data Analysis: The percentage of KDR inhibition is calculated, and IC50 values are determined from the dose-response curves.
In Vitro Antiproliferative Assay (MTT Assay) [5]
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizing the Structure-Activity Logic and Pathways
SAR Logic for Spns2 Inhibitors
Caption: SAR progression from the core scaffold to potent Spns2 inhibitors.
KDR Signaling Pathway Inhibition
Caption: Inhibition of the KDR signaling pathway by 2-aminobenzoxazole derivatives.
References
- 1. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-6-bromobenzoxazole for Researchers, Scientists, and Drug Development Professionals
Introduction: The purity of active pharmaceutical ingredients and key intermediates is of paramount importance in drug discovery and development. For novel heterocyclic compounds such as 2-Amino-6-bromobenzoxazole, a versatile scaffold in medicinal chemistry, rigorous purity assessment is crucial to ensure the reliability and reproducibility of biological screening data. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized this compound, alongside a comparative analysis with alternative compounds, supported by detailed experimental protocols and data.
Purity Assessment of this compound
The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the target compound from unreacted starting materials, byproducts, and other impurities. A typical reverse-phase HPLC method is recommended for this compound.
Table 1: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Spectroscopic Methods
NMR and Mass Spectrometry are indispensable for the unambiguous structural identification of the synthesized compound and its potential impurities.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65 (d, J = 1.9 Hz, 1H), 7.40 (d, J = 8.5 Hz, 1H), 7.25 (dd, J = 8.5, 1.9 Hz, 1H), 6.80 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 163.5, 149.0, 142.5, 130.0, 125.5, 115.0, 110.0 |
| Mass Spectrometry (ESI+) | m/z 212.9/214.9 [M+H]⁺ (Isotopic pattern for Br) |
Potential Impurities
The synthesis of this compound, commonly proceeding from the cyclization of 2-amino-5-bromophenol with a cyanating agent like cyanogen bromide, can potentially lead to several impurities.[1] These may include unreacted starting materials and byproducts from side reactions.
Table 3: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Reason for Presence |
| 2-Amino-5-bromophenol | Unreacted starting material | |
| Bis(6-bromo-1,3-benzoxazol-2-yl)amine | Dimerization byproduct | |
| N-(6-bromo-1,3-benzoxazol-2-yl)urea | Reaction with urea-based reagents or byproducts |
Experimental Protocols
Protocol 1: HPLC Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of methanol to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase conditions outlined in Table 1.
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample and acquire the chromatogram for 20 minutes.
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants (Table 2) to confirm the structure. Integrate the peaks in the ¹H NMR spectrum to identify the relative ratios of the compound to any observed impurities.
Comparative Analysis with Alternative Compounds
For drug discovery programs, it is often valuable to compare the performance of a lead compound with structurally related alternatives. Here, we compare this compound with its chloro-substituted analog and its benzothiazole and benzimidazole bioisosteres. These alternatives are frequently explored in medicinal chemistry to modulate physicochemical properties and biological activity.[2]
Table 4: Comparison of this compound with Alternative Scaffolds
| Compound | Structure | Rationale for Comparison | Key Analytical Differences | Reported Biological Activities |
| This compound | Target Compound | - | Antifungal, antibacterial[3] | |
| 2-Amino-6-chlorobenzoxazole | Halogen substitution effect | Slightly different retention time in HPLC; distinct isotopic pattern in MS. | Antifungal[4] | |
| 2-Amino-6-bromobenzothiazole | Bioisosteric replacement (O for S) | Different chemical shifts in NMR; higher molecular weight in MS. | Urease inhibitor, nitric oxide scavenging activity[5] | |
| 2-Amino-6-bromobenzimidazole | Bioisosteric replacement (O for NH) | Significant difference in NMR chemical shifts due to the NH proton; different polarity affecting HPLC retention. | Potential kinase inhibitor scaffold |
Visualizing Experimental Workflows and Relationships
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Logical workflow for the purity assessment of synthesized compounds.
Caption: Relationship between the target compound and its structural alternatives.
References
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Quantification of 2-Amino-6-bromobenzoxazole in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Amino-6-bromobenzoxazole, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for reaction monitoring, yield determination, and quality control. This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
While specific validated methods for this compound are not widely published, this guide extrapolates from established methods for structurally similar compounds, such as aminothiazoles and other benzoxazole derivatives. The provided experimental protocols are robust starting points for method development and validation in a research or drug development setting.
Comparison of Analytical Methods
The choice of analytical method depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantification of this compound.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | Quantification based on the integrated signal of specific nuclei in a magnetic field. |
| Sample Preparation | Simple dilution of the reaction mixture. | Derivatization is typically required to increase volatility and thermal stability. | Simple dilution with a deuterated solvent containing an internal standard. |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; mass selective detection provides excellent specificity. | High; unique NMR signals provide high structural specificity. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (pg/mL to fg/mL range). | Lower (mg/mL range). |
| Linearity | Wide linear range. | Wide linear range. | Good linearity. |
| Precision | High. | High. | High. |
| Throughput | High. | Moderate (derivatization step can be time-consuming). | Low to moderate. |
| Advantages | Robust, widely available, and cost-effective. | High sensitivity and selectivity. | Non-destructive, requires no analyte-specific standard for absolute quantification (when using a certified internal standard). |
| Disadvantages | Potential for interference from matrix components. | Requires derivatization, which can introduce variability. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis and monitoring of reaction progress due to its simplicity and high throughput.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm or 280 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace amounts of this compound, especially in complex matrices. A derivatization step is necessary to improve the volatility and thermal stability of the analyte.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
-
Autosampler
Materials:
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine)
-
This compound reference standard
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh the reference standard or an aliquot of the reaction mixture into a vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
-
Quantification: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions of the derivatized this compound. Create a calibration curve using derivatized standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for an analyte-specific reference standard, provided a certified internal standard is used.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture and a known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Comparison of HPLC-UV, GC-MS, and qNMR for this compound analysis.
Halogenated 2-Aminobenzoxazoles: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Halogenated 2-aminobenzoxazoles have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. Their unique structural features, particularly the presence of a halogen atom, can significantly influence their physicochemical properties and pharmacological effects. This guide provides a comparative analysis of their antimicrobial and anticancer activities, supported by experimental data and detailed methodologies to aid in further research and development.
Antimicrobial Activity: A Comparative Analysis
Halogenated 2-aminobenzoxazoles have been investigated for their potential to combat various microbial pathogens, including bacteria and fungi. The introduction of halogens can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes[1].
Below is a summary of the Minimum Inhibitory Concentration (MIC) values reported for various halogenated 2-aminobenzoxazole derivatives against a panel of bacterial and fungal strains.
| Compound | Halogen Substitution | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 2-amino-5-chlorobenzoxazole derivative | 5-Chloro | Staphylococcus aureus | 32 - 256 | Ampicillin | < 32 |
| Escherichia coli | 32 - 256 | Ampicillin | < 32 | ||
| Pseudomonas aeruginosa | 64 - 256 | Ofloxacin | < 64 | ||
| Candida albicans | 64 - 256 | Fluconazole | < 64 | ||
| 2-(p-fluorophenyl)-5-chlorobenzoxazole | 4-Fluoro, 5-Chloro | Bacillus subtilis | - | - | - |
| 2-(p-chlorophenyl)-5-chlorobenzoxazole | 4-Chloro, 5-Chloro | Bacillus subtilis | - | - | - |
Note: The table is a representative summary based on available literature. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Anticancer Activity: A Cytotoxic Profile
The anticancer potential of halogenated 2-aminobenzoxazoles has been evaluated against various human cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. For instance, some benzoxazole derivatives have been shown to target topoisomerase II or act as enzyme inhibitors[2].
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected halogenated 2-aminobenzoxazole derivatives.
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | 4-Chloro | 22Rv1 (Prostate Carcinoma) | 1.54 | Doxorubicin | 2.32 |
| 2-aminobenzothiazole derivative 13 | OEt | HCT116 (Colon) | 6.43 | - | - |
| A549 (Lung) | 9.62 | - | - | ||
| A375 (Melanoma) | 8.07 | - | - |
Note: The data presented is for comparative purposes. Experimental conditions can influence the observed IC50 values.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial potency. A commonly used method is the two-fold serial dilution technique.[3][4]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth for a specified period (e.g., 6 hours) to achieve a concentration of approximately 10^6 cells/mL.[5]
-
Serial Dilution: The test compounds are serially diluted in nutrient broth within test tubes to obtain a range of concentrations (e.g., 0.5–50 µg/mL).[5]
-
Inoculation: Each tube is inoculated with 100 μL of the prepared microbial suspension.[5]
-
Incubation: The inoculated tubes are incubated at 37°C for 24 hours.[5]
-
Data Analysis: The MIC value is determined by measuring the optical density (OD) at 620 nm using a spectrophotometer and comparing it with a non-inoculated blank control. The lowest concentration showing no visible growth is recorded as the MIC.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 5–400 µM) for a specified duration (e.g., 24 or 72 hours).[6]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Synthesis and Signaling Pathways
The synthesis of halogenated 2-aminobenzoxazoles often involves the cyclization of substituted 2-aminophenols. Various synthetic strategies have been developed to improve yields and utilize non-hazardous reagents.[2][7]
Caption: General synthesis workflow for 2-aminobenzoxazoles.
While the precise signaling pathways inhibited by many halogenated 2-aminobenzoxazoles are still under investigation, their structural similarity to known kinase inhibitors suggests potential interference with cellular signaling cascades crucial for cancer cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of novel benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Substituted Benzoxazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold and its isomers, such as benzisoxazole, are privileged structures in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer properties. The specific arrangement of the nitrogen and oxygen atoms within the heterocyclic ring, along with the nature and position of substituents, can significantly influence the cytotoxic efficacy and selectivity of these compounds. This guide provides an objective comparison of the cytotoxic performance of substituted benzoxazole isomers, supported by experimental data, to aid in the rational design of novel anticancer agents.
While broad screenings of various benzoxazole and benzisoxazole derivatives have demonstrated their potential as anticancer agents, direct comparative studies of identically substituted isomeric pairs are limited in the literature.[1] However, a recent study on N-substituted estradiol-benzoxazolone regioisomeric pairs provides a valuable head-to-head comparison, shedding light on the impact of isomeric differences on cytotoxicity.[2][3][4][5][6]
Comparative Cytotoxicity of N-Substituted Estradiol-Benzoxazolone Regioisomers
A study by Kovács et al. (2025) investigated the in vitro anticancer activity of N-substituted estradiol-benzoxazolone chimeras, comparing 2,3-fused and 3,4-fused regioisomers.[2][5][6] The cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine their potency and selectivity.
The results, summarized in the table below, indicate that the regioisomeric form of the benzoxazolone fused to the estradiol core has a significant impact on cytotoxic activity. In general, the 2,3-fused isomers demonstrated superior potency compared to their 3,4-fused counterparts across multiple cancer cell lines.[2][5][6]
| Compound | Regioisomer | N-Substituent | A549 (Lung Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MRC-5 (Normal Fibroblast) IC50 (µM) | Selectivity Index (HeLa) |
| 6b | 2,3-fused | n-propyl | >50 | >50 | 5.3 ± 0.4 | >50 | >50 | >9.4 |
| 7b | 3,4-fused | n-propyl | >50 | >50 | >50 | >50 | >50 | - |
| 6c | 2,3-fused | n-butyl | 3.8 ± 0.3 | 4.1 ± 0.3 | 2.0 ± 0.1 | 3.9 ± 0.3 | >50 | >25 |
| 7c | 3,4-fused | n-butyl | 28.1 ± 2.1 | 35.2 ± 2.8 | 10.1 ± 0.8 | 40.3 ± 3.5 | >50 | >4.9 |
| 6d | 2,3-fused | isobutyl | 4.9 ± 0.4 | 4.5 ± 0.3 | 2.9 ± 0.2 | 5.1 ± 0.4 | >50 | >17.2 |
| 7d | 3,4-fused | isobutyl | >50 | >50 | >50 | >50 | >50 | - |
| Cisplatin | - | - | 10.3 ± 0.9 | 12.5 ± 1.1 | 4.5 ± 0.3 | 15.4 ± 1.3 | 4.8 ± 0.4 | 1.1 |
Data extracted from Kovács et al. (2025).[2][4][5][6] The Selectivity Index was calculated as the ratio of the IC50 value for the normal cell line (MRC-5) to that for the cancer cell line (HeLa).
The N-butyl substituted 2,3-fused isomer 6c emerged as the most potent compound, with IC50 values in the low micromolar range against all tested cancer cell lines and excellent selectivity over the non-cancerous MRC-5 cells.[2][5] This highlights the importance of both the core scaffold's isomeric form and the nature of the substituent in determining anticancer activity.
Experimental Protocols
Synthesis of N-Substituted Estradiol-Benzoxazolone Regioisomers
The synthesis of the compared regioisomeric pairs involved a multi-step process starting from estradiol.[2][5] The key steps included the formation of aminophenol intermediates followed by cyclization to form the benzoxazolone ring fused to the steroidal A-ring at either the 2,3- or 3,4-positions. The final N-alkylation was achieved under basic conditions.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the substituted benzoxazole isomers was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanism of Action: Induction of Apoptosis
The study by Kovács et al. also investigated the apoptosis-inducing potential of the most active compounds.[2][5] Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects. The benzoxazolone derivatives were found to trigger apoptosis in cancer cells, suggesting that this is a key component of their cytotoxic mechanism.
While the specific signaling pathways were not fully elucidated in this comparative study, many benzoxazole derivatives are known to induce apoptosis through various mechanisms, including the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of such pathways can lead to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Conclusion
The comparative analysis of N-substituted estradiol-benzoxazolone regioisomers clearly demonstrates that the isomeric position of the oxazolone ring fused to the steroidal scaffold significantly influences cytotoxic activity. The 2,3-fused isomers consistently showed higher potency against a range of cancer cell lines compared to their 3,4-fused counterparts. This, combined with the influence of N-substituents, underscores the importance of fine-tuning the molecular architecture of benzoxazole-based compounds to optimize their anticancer properties.
While this guide highlights a specific case of direct isomeric comparison, the broader literature on benzoxazole and benzisoxazole derivatives suggests that both scaffolds are fertile ground for the development of novel cytotoxic agents. Further side-by-side comparative studies of identically substituted isomers are warranted to build a more comprehensive understanding of the structure-activity relationships and to guide the rational design of next-generation anticancer drugs with improved efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N -substituted regioisomeric pa ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01977J [pubs.rsc.org]
- 3. [PDF] Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs | Semantic Scholar [semanticscholar.org]
- 4. Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro Performance of 2-Amino-6-bromobenzoxazole Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological performance of 2-amino-6-bromobenzoxazole derivatives and their structurally related analogs, primarily the more extensively studied 2-amino-6-substituted-benzothiazoles. Due to the limited publicly available data on the direct in vitro testing of this compound derivatives, this guide leverages data from its bioisosteric benzothiazole counterparts to provide a comparative framework and infer potential activities. The replacement of the sulfur atom in the benzothiazole ring with an oxygen atom to form a benzoxazole is a common bioisosteric modification that can modulate a compound's physicochemical properties and biological activity, in some cases retaining or even improving it.[1]
Comparative Biological Activity: A Quantitative Overview
The biological potency of these heterocyclic compounds is significantly influenced by the nature of substituents on the benzothiazole or benzoxazole ring and the exocyclic amino group. The following sections summarize the quantitative data for anticancer and antimicrobial activities to facilitate a clear comparison.
Anticancer Activity
2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation, including protein kinases like PI3K, AKT, mTOR, EGFR, and CDK2.[2] The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core.[3] |
| MCF-7 (Breast Cancer) | 24.31 | Shows potent activity, but not via PI3Kγ inhibition.[3] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety.[3] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM).[3] | |
| Thiourea Derivative (IVe) | EAC (Ascites) | 10-24 | Optically active thiourea derivative.[4] |
| MCF-7 (Breast Cancer) | 15-30 | Demonstrates DNA damaging activity.[4] | |
| HeLa (Cervical) | 33-48 | ||
| 2,6-disubstituted benzothiazole (130a, 130b, 130c) | Moraxella catarrhalis | 4 µg/mL (MIC) | These compounds showed the highest activity against this specific bacterium.[5] |
| 2-arylbenzothiazole (154a, 154b) | S. aureus | 32 µg/mL (MIC) | Piperazine-containing derivatives with notable bacterial growth inhibition.[5] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. 2-Aminobenzothiazole derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens. The following table presents the in vitro antimicrobial activity of selected 2-aminobenzothiazole analogs, with the Minimum Inhibitory Concentration (MIC) indicating the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Key Structural Features & SAR Insights |
| Thiazolidinone derivative (11a) | Listeria monocytogenes | 0.10 - 0.25 | Activity comparable to streptomycin.[5] |
| P. aeruginosa | 0.10 - 0.25 | ||
| E. coli | 0.10 - 0.25 | ||
| S. aureus | 0.10 - 0.25 | ||
| Thiazolidinone derivative (11b) | S. aureus | 0.15 | Equivalent activity to the reference compound against S. aureus and L. monocytogenes.[5] |
| L. monocytogenes | 0.15 | ||
| 2,5-disubstituted furan benzothiazole (107b) | S. cerevisiae | 1.6 µM | More active than the corresponding benzimidazole derivatives and the standard drug ampicillin.[5] |
| 2,5-disubstituted furan benzothiazole (107d) | S. cerevisiae | 3.13 µM | More active than the corresponding benzimidazole derivatives and the standard drug ampicillin.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives or their analogs) in culture medium and add them to the wells. Include a vehicle control (medium with the compound solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold serial dilutions of the test compounds in a suitable liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.
-
Controls: Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points for 2-aminobenzothiazole derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds like this compound derivatives.
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. scribd.com [scribd.com]
- 8. rr-asia.woah.org [rr-asia.woah.org]
Safety Operating Guide
Proper Disposal of 2-Amino-6-bromobenzoxazole: A Guide for Laboratory Professionals
Researchers and scientists handling 2-Amino-6-bromobenzoxazole must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up with an inert absorbent material, such as vermiculite or sand. All contaminated materials must be placed in a sealed, properly labeled hazardous waste container for disposal.[1][2] The spill area should then be decontaminated with a suitable solvent and washed thoroughly.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal. This compound is a brominated organic compound and must be disposed of as halogenated organic waste .[3]
-
Do not mix this compound waste with other waste streams such as non-halogenated organic waste, acidic or basic waste, or waste containing heavy metals.[1][4]
-
Collect all waste containing this compound in a designated, clearly labeled, and compatible waste container.[2] The container should be kept closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials.[1]
Container Labeling: The waste container must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including the full chemical name ("this compound") and the approximate quantity.[1]
Disposal Procedure
The recommended and most common method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[3] This process ensures the complete destruction of the chemical, minimizing its environmental impact.
Step-by-Step Disposal Plan:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads) in a designated container for halogenated organic waste.[3]
-
Labeling: Affix a completed hazardous waste tag to the container, detailing its contents and associated hazards.[1]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible waste streams.[1]
-
Collection Request: Once the container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[1]
-
Professional Disposal: The specialized waste management service will then transport the container for final disposal via incineration at a regulated facility.[3]
Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[2]
Quantitative Data Summary
While specific quantitative parameters for the disposal of this compound are determined by the capabilities and permits of the licensed disposal facility, the following table summarizes key handling and storage information.
| Parameter | Guideline | Source Citation |
| Waste Category | Halogenated Organic Waste | [3] |
| Storage Container | Compatible, sealed, and clearly labeled plastic carboy or bottle. | [1][2][3] |
| Labeling Requirement | "Hazardous Waste" tag with chemical name and quantity. | [1] |
| Segregation | Separate from non-halogenated organics, acids, bases, and heavy metals. | [1][3][4] |
| Primary Disposal Method | Incineration at a regulated hazardous waste facility. | [3] |
| Spill Cleanup Material | Inert absorbent material (e.g., vermiculite, sand). | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Amino-6-bromobenzoxazole
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-6-bromobenzoxazole was located. The following guidance is based on the safety protocols for structurally similar compounds, including 2-Amino-6-bromobenzothiazole, 2-Amino-4-bromo-6-methylbenzothiazole, and 2-Amino-6-bromopyridine. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for the handling and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[4][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities.[4][5] | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is required.[4][5] | Respirators should be NIOSH/MSHA or European Standard EN 149 approved.[6] |
Diagram 1: PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE for this compound.
Operational Plan: Safe Handling Procedures
Adherence to the following procedural steps is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol for Handling:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Procedure for Disposal:
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and tightly sealed container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Storage:
-
Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6]
-
-
Disposal:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
Table 2: Emergency Response Plan
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists.[5][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
| Minor Spill | Evacuate personnel from the immediate area. Wear appropriate PPE. Use dry clean-up procedures and avoid generating dust.[7] Sweep or scoop up the material and place it in a suitable, labeled container for disposal.[7] Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the laboratory and alert others. Close off the area. Contact your institution's emergency response team. |
References
- 1. 2-Amino-6-bromobenzothiazole | 15864-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Amino-6-bromobenzothiazole | 15864-32-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. geneseo.edu [geneseo.edu]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
